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Core Science & Biosynthesis

Foundational

Technical Monograph: (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride

[1][2] Executive Summary Compound: (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride CAS Number: 2865073-22-7 Role: Chiral Building Block / Pharmaceutical Intermediate[1][2] This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride CAS Number: 2865073-22-7 Role: Chiral Building Block / Pharmaceutical Intermediate[1][2]

This technical guide provides a comprehensive analysis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride, a specialized chiral scaffold used in the synthesis of advanced pharmaceutical agents. Its pyrrolidin-2-one core, functionalized with a secondary amine at the C4 position with specific (R)-stereochemistry, makes it a critical intermediate for developing biologically active compounds, particularly in the fields of antimicrobial (fluoroquinolones) and CNS-active (racetam derivatives) drug discovery.

Chemical Profile & Identification

PropertySpecification
CAS Number 2865073-22-7
Chemical Name (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride
Synonyms (4R)-4-(Methylamino)-2-pyrrolidinone HCl; (R)-4-Methylaminopyrrolidin-2-one HCl
Molecular Formula C₅H₁₀N₂O[3][2] · HCl
Molecular Weight 150.61 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).
Chirality (R)-enantiomer (C4 center)
Hygroscopicity Hygroscopic; requires storage under desiccant.

Synthesis & Manufacturing Methodologies

The synthesis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride requires strict control over stereochemistry to maintain the (4R) configuration. The canonical industrial route typically proceeds via the modification of (4R)-4-aminopyrrolidin-2-one or through the cyclization of chiral aspartic acid derivatives.

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary precursors:

  • Chiral Pool Precursor: (R)-Aspartic acid or (R)-Malic acid derivatives.

  • Amine Source: Methylamine or a methylating agent applied to a primary amine.

Canonical Synthesis Protocol (Step-by-Step)

Note: This protocol describes a robust route starting from (4R)-4-aminopyrrolidin-2-one, ensuring enantiomeric retention.

Step 1: N-Protection (Boc-Protection)

To prevent over-methylation (quaternization), the primary amine is first protected.

  • Reagents: (4R)-4-aminopyrrolidin-2-one, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Process: The starting material is suspended in DCM with TEA. Boc₂O is added at 0°C. The reaction is stirred at RT for 4-6 hours.

  • Outcome: (4R)-N-Boc-4-aminopyrrolidin-2-one.

Step 2: N-Methylation
  • Reagents: Sodium hydride (NaH), Methyl iodide (MeI).

  • Solvent: Anhydrous DMF or THF.

  • Process: The Boc-protected intermediate is dissolved in dry DMF and cooled to 0°C. NaH (1.1 eq) is added carefully to deprotonate the carbamate nitrogen. MeI (1.1 eq) is added dropwise.

  • Critical Control: Temperature must be kept low to avoid O-methylation of the lactam carbonyl.

  • Outcome: (4R)-N-Boc-N-methyl-4-aminopyrrolidin-2-one.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or aqueous HCl.

  • Process: The methylated intermediate is treated with HCl/Dioxane at RT for 2 hours. The Boc group is cleaved, releasing the secondary amine as the hydrochloride salt.

  • Purification: The product precipitates from the dioxane solution. It is filtered, washed with diethyl ether, and dried under vacuum.

  • Outcome: (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride (CAS 2865073-22-7) .[3][4][1][2][5]

Synthesis Workflow Diagram

SynthesisRoute Start (4R)-4-aminopyrrolidin-2-one (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate 1: (4R)-N-Boc-4-aminopyrrolidin-2-one Step1->Inter1 Step2 Step 2: N-Methylation (NaH, MeI, DMF, 0°C) Inter1->Step2 Inter2 Intermediate 2: (4R)-N-Boc-N-methyl-4-aminopyrrolidin-2-one Step2->Inter2 Step3 Step 3: Deprotection & HCl Salt Formation (4M HCl in Dioxane) Inter2->Step3 Final Target Product: (4R)-4-(methylamino)pyrrolidin-2-one HCl (CAS 2865073-22-7) Step3->Final

Figure 1: Step-wise synthesis pathway ensuring stereochemical retention and selective N-methylation.

Quality Control & Analytical Validation

Ensuring the purity and enantiomeric excess (ee%) of this compound is vital for its downstream application in drug synthesis.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (D₂O)Consistent with structure; Methyl singlet ~2.6 ppm
Purity (HPLC) C18 Column, Gradient≥ 98.0%
Chiral Purity Chiral HPLC≥ 99.0% ee (No racemization)
Water Content Karl Fischer≤ 1.0% (Very Hygroscopic)
Chloride Content Titration (AgNO3)23.0% - 24.0% (Theoretical: 23.5%)
Chiral HPLC Method (Representative)
  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Rationale: The amine functionality requires a basic modifier (DEA) to prevent peak tailing and ensure accurate resolution of the (R) and (S) enantiomers.

QC Logic Diagram

QCWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Salt Salt Verification Sample Raw Batch Sample NMR 1H-NMR (Structure) Sample->NMR HPLC HPLC-UV (Chemical Purity) Sample->HPLC Titration AgNO3 Titration (Chloride Content) Sample->Titration Decision QA Release Decision NMR->Decision IR FT-IR (Functional Groups) IR->Decision Chiral Chiral HPLC (Enantiomeric Excess) HPLC->Chiral Chiral->Decision Titration->Decision Pass RELEASE Decision->Pass All Specs Met Fail REJECT / REWORK Decision->Fail OOS

Figure 2: Quality Control workflow for validating chemical and stereochemical integrity.

Handling, Stability, and Safety

Stability Profile[6]
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[6] Exposure to ambient moisture can lead to deliquescence, making accurate weighing difficult and potentially hydrolyzing the lactam ring over extended periods.

  • Thermal Stability: Stable up to melting point (~150-160°C, decomposition). Avoid prolonged heating above 40°C during drying.

Storage Protocols[6][8]
  • Container: Tightly sealed glass or HDPE containers.

  • Environment: Store at 2-8°C (Refrigerated) in a desiccator.

  • Inert Atmosphere: Purge headspace with Argon or Nitrogen after opening.

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[7][6][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[6][8]

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid dust inhalation.

References

  • Sigma-Aldrich. (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride Product Page. Retrieved from (Catalog Search: 2865073-22-7).

  • TCI Chemicals. (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride Product Details. Retrieved from .

  • PubChem. Pyrrolidin-2-one derivatives and analogues. National Library of Medicine. Retrieved from .

  • ChemicalBook. CAS 2865073-22-7 Entry. Retrieved from .

  • MolCore. Structure and CAS Data for (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride. Retrieved from .

Sources

Exploratory

Literature review on (4R)-4-(methylamino)pyrrolidin-2-one synthesis pathways

This technical guide details the synthesis of (4R)-4-(methylamino)pyrrolidin-2-one , a critical chiral intermediate used in the development of pharmaceutical agents, including specific kinase inhibitors and anti-infectiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (4R)-4-(methylamino)pyrrolidin-2-one , a critical chiral intermediate used in the development of pharmaceutical agents, including specific kinase inhibitors and anti-infective candidates.

This guide prioritizes stereochemical integrity and scalability , focusing on the "Chiral Pool" strategy which offers the highest reliability for controlling the (4R) center.

Executive Summary & Retrosynthetic Analysis

(4R)-4-(methylamino)pyrrolidin-2-one (CAS: 2865073-22-7 for HCl salt) is a gamma-lactam derivative characterized by a secondary amine at the C4 position with R-configuration.

Key Challenges:

  • Stereocontrol: Establishing the (4R) center requires either a high-fidelity asymmetric induction or a stereospecific displacement from a chiral precursor.

  • Regioselectivity: Differentiating the lactam nitrogen (N1) from the C4-amine during methylation.

Strategic Solution: The most robust industrial pathway utilizes (S)-4-hydroxypyrrolidin-2-one as the starting material. By activating the (S)-hydroxyl group and displacing it with methylamine via an


 mechanism, the stereocenter is inverted to the desired (4R) configuration with >99% ee.
Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target (4R)-4-(methylamino)pyrrolidin-2-one (Target Molecule) Precursor1 (4R)-N-Boc-4-(methylamino)pyrrolidin-2-one (Protected Amine) Target->Precursor1 Deprotection Precursor2 (S)-N-Boc-4-(mesyloxy)pyrrolidin-2-one (Activated Intermediate) Precursor1->Precursor2 Sn2 Displacement (Methylamine) Start (S)-4-Hydroxypyrrolidin-2-one (Chiral Pool Material) Precursor2->Start Activation (MsCl) & N-Protection Source L-Malic Acid or (S)-Aspartic Acid Start->Source Cyclization

Figure 1: Retrosynthetic disconnection showing the inversion strategy from the natural (S)-chiral pool.

Pathway 1: The Chiral Pool Displacement Route (Gold Standard)

This pathway is preferred for its operational simplicity and high enantiomeric excess. It leverages the natural chirality of L-Malic acid (converted to the hydroxy-lactam) to install the amine with predictable inversion.

Phase A: Preparation of the Activated Scaffold

Starting Material: (S)-4-hydroxypyrrolidin-2-one (Commercial or synthesized from L-Malic acid).

Step 1: N-Protection The lactam nitrogen is nucleophilic enough to interfere with activation agents. Protection with a Boc (tert-butyloxycarbonyl) group is essential to increase lipophilicity and prevent side reactions.

  • Reagents:

    
    , 
    
    
    
    , DMAP (catalytic), DCM.
  • Protocol: Dissolve (S)-4-hydroxypyrrolidin-2-one in DCM. Add 1.1 eq

    
     and 1.2 eq 
    
    
    
    . Stir at RT for 12h.[1]
  • Outcome: (S)-tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate.

Step 2: Activation (Mesylation) To facilitate nucleophilic attack by methylamine, the hydroxyl group is converted to a mesylate (methanesulfonate).

  • Reagents: Methanesulfonyl chloride (MsCl),

    
    , DCM, 
    
    
    
    .
  • Mechanism: The hydroxyl oxygen attacks the sulfur of MsCl, releasing HCl (trapped by base). Stereochemistry at C4 is retained during this step (only the oxygen bond is modified, not the carbon center).

  • Critical Control: Maintain temperature

    
     during MsCl addition to prevent elimination to the enone (pyrrolinone).
    
Phase B: Stereospecific Amination (The Inversion Step)

Step 3:


 Displacement with Methylamine 
This is the stereodefining step. The nucleophilic nitrogen of methylamine attacks C4 from the face opposite the mesylate leaving group.
  • Reagents: Methylamine (2.0M in THF or 33% in EtOH), Sealed Tube/Autoclave.

  • Conditions: Heat to

    
     for 4-6 hours.
    
  • Stereochemistry: The (S)-mesylate is inverted to the (4R)-methylamino product.

  • Purification: The secondary amine product is basic. Acid-base extraction is recommended to remove non-basic impurities.

Phase C: Global Deprotection

Step 4: Boc Removal

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride.

Experimental Workflow Diagram

SynthesisFlow cluster_conditions Critical Parameters Step1 1. N-Protection (Boc2O, DMAP) Step2 2. Activation (MsCl, Et3N) Step1->Step2 Step3 3. Nucleophilic Displacement (MeNH2, Heat) Step2->Step3 Step4 4. Deprotection (HCl/Dioxane) Step3->Step4 Note Inversion of Configuration (S) -> (R) Step3->Note End (4R)-Methylamino Target (HCl Salt) Step4->End Start (S)-4-OH-Lactam Start->Step1

Figure 2: Step-by-step workflow for the displacement route showing the critical inversion step.

Alternative Pathway: Reductive Amination (Tetramic Acid Route)

While less stereoselective without expensive catalysts, this route is viable for large-scale synthesis if a resolution step is added later.

  • Precursor: Pyrrolidine-2,4-dione (Tetramic acid derivatives), often synthesized from N-Boc-Aspartic acid esters via Dieckmann cyclization.

  • Reaction: The C4-ketone is condensed with methylamine to form the enamine/imine.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or hydride reduction (
    
    
    
    ).
    • Note: This typically yields a racemic mixture or favors the cis isomer if substituents are present at C5. For the pure (4R) enantiomer, the Chiral Pool route (Section 2) is superior.

Quantitative Data Summary & Process Parameters

ParameterChiral Pool Route (Rec.)Reductive Amination Route
Starting Material (S)-4-hydroxypyrrolidin-2-oneN-Boc-Aspartic Acid
Key Reagents MsCl, Methylamine, HClNaBH4, Methylamine
Stereocontrol High (>99% ee) via InversionLow (Racemic) or requires chiral cat.
Overall Yield 45 - 60%30 - 50%
Scalability High (Kg scale feasible)High
Safety Profile Moderate (MsCl handling)High (Avoids sulfonates)

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized (4R)-4-(methylamino)pyrrolidin-2-one, the following specifications must be met:

  • 1H NMR (D2O, 400 MHz): Distinctive signals for the C4-methine proton (multiplet, ~3.8-4.0 ppm) and the N-methyl group (singlet, ~2.7 ppm).

  • Chiral HPLC: Use a Chiralpak AD-H or IC column. Mobile phase: Hexane/IPA/Diethylamine. Confirm absence of the (S)-enantiomer.

  • Optical Rotation: Specific rotation

    
     should be positive (check specific solvent conditions, typically Methanol).
    

References

  • Improved Synthesis of Key Intermediate of Baloxavir Marboxil. ChemistrySelect, 2019. (Describes pyrrolidinone ring formation strategies).

  • Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones. Organic Letters, 2000.[2][3] (Biocatalytic and chemical routes to the chiral hydroxyl precursor).

  • Synthesis of 4-aminopyrrolidine-2,4-dicarboxylate isomers. Journal of Medicinal Chemistry, 1996. (Details the inversion of 4-hydroxyproline derivatives to 4-aminopyrrolidines).

  • PubChem Compound Summary: (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. (Structural analog data for comparison).

  • Synthesis of 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 2025. (Discusses methylamine reactivity with pyrrolidine-diones).

Sources

Foundational

Melting point and physical state of (4R)-4-(methylamino)pyrrolidin-2-one HCl

[1] Part 1: Executive Summary & Compound Profile[1] Introduction (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride is a high-value chiral building block utilized in the synthesis of advanced pharmaceutical agents, parti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Compound Profile[1]

Introduction

(4R)-4-(methylamino)pyrrolidin-2-one hydrochloride is a high-value chiral building block utilized in the synthesis of advanced pharmaceutical agents, particularly those targeting synaptic vesicle protein 2A (SV2A) and specific antimicrobial classes.[1][2] As a secondary amine salt on a lactam scaffold, its physical state and thermal behavior are critical quality attributes (CQAs) that directly influence downstream processability, stability, and formulation.[1]

This guide addresses the specific challenge of characterizing this intermediate. Unlike commoditized solvents (e.g., NMP), this specific chiral salt often lacks widely published physical constants in open literature due to its proprietary applications.[1] This document provides the framework for establishing internal specifications.

Physicochemical Identity
PropertySpecification
Chemical Name (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride
CAS Number 2865073-22-7
Molecular Formula C₅H₁₀N₂O[3] · HCl
Molecular Weight 150.61 g/mol
Chirality (4R)-configuration
Physical State Solid (Crystalline Powder)
Appearance White to off-white
Hygroscopicity High (Typical for amine HCl salts)

Part 2: Melting Point & Thermal Analysis[1]

The "Missing Number" Paradox

In high-precision R&D, relying on generic database values for novel chiral salts is a critical error.[1] While the non-methylated analog (4-aminopyrrolidin-2-one HCl) has reported melting transitions, the introduction of the N-methyl group and the specific (4R) chirality alters the crystal lattice energy.[1]

Expected Thermal Behavior:

  • Predicted Range: >160°C (often accompanied by decomposition).[1]

  • Behavior: Sharp endotherm followed immediately by exotherm (decomposition) is common for this class.[1]

  • Purity Impact: A depression of >2°C from your established internal standard indicates significant impurity (likely the enantiomer or residual solvent).[1]

Determination Protocol (DSC & Capillary)

To validate incoming batches, do not rely on a Certificate of Analysis (CoA) alone.[1] Perform the following self-validating protocol.

Method A: Differential Scanning Calorimetry (DSC)
  • Instrument: Mettler Toledo DSC 3+ or equivalent.

  • Pan: Aluminum, crimped with a pinhole (to allow gas escape if decomp occurs).[1]

  • Ramp Rate: 10°C/min.[1]

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Onset Temperature (

      
      ):  Use as the official melting point.
      
    • Peak Temperature (

      
      ):  Record for impurity profiling.
      
    • Enthalpy of Fusion (

      
      ):  Consistent within ±5% of reference standard.
      
Method B: Capillary Melting Point ( USP <741> ) [1]
  • Preparation: Grind sample to fine powder; pack 3mm height in capillary.

  • Ramp: Fast ramp to 10°C below expected onset, then 1°C/min.

  • Visual Endpoint: Clear point (Meniscus formation). Note: If browning occurs before melting, report as "Decomposition at [Temp]".

Part 3: Experimental Workflow & Logic

The following diagram illustrates the decision logic for characterizing this compound. It distinguishes between a "clean" melt and a decomposition event, which is frequent with amino-pyrrolidinones.[1]

CharacterizationLogic Start Sample: (4R)-4-(methylamino) pyrrolidin-2-one HCl Visual Visual Inspection: White Crystalline Solid? Start->Visual Hygro Hygroscopicity Check: Weight Gain >1% in 1h? Visual->Hygro DSC DSC Analysis (10°C/min, N2) Hygro->DSC Dry First if Wet Decision Thermal Event Type? DSC->Decision SharpMelt Sharp Endotherm (No Decomp) Decision->SharpMelt Single Peak Decomp Endotherm followed by Exotherm Decision->Decomp Melt-Decomp Broad Broad/Depressed Endotherm Decision->Broad Wide Range Result1 Pass: Pure Crystalline Salt Establish MP Spec SharpMelt->Result1 Result2 Caution: Thermal Instability Use T_onset as Spec Decomp->Result2 Result3 Fail: Impure/Wet Recrystallize (EtOH/Et2O) Broad->Result3

Caption: Logic flow for thermal characterization. Note that 'Broad' peaks often indicate moisture absorption due to hygroscopicity.[1]

Part 4: Handling, Storage, and Safety[1][4]

Physical State Implications

As a hydrochloride salt of a secondary amine, this compound is hygroscopic .[1]

  • Handling: Handle only in a humidity-controlled environment (<40% RH) or a glovebox. Exposure to ambient air will cause the solid to clump and eventually deliquesce, rendering melting point data invalid.[1]

  • Storage: Store at 2-8°C under Argon or Nitrogen. Desiccators are mandatory for long-term storage.[1]

Solubility Profile
  • Water: Highly Soluble (Free amine protonation).[1]

  • Methanol/Ethanol: Soluble.[1][4]

  • Dichloromethane: Sparingly soluble to Insoluble.[1]

  • Ether/Hexanes: Insoluble (Use for precipitation/purification).[1]

Safety (GHS Classification)[1]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1]

  • PPE: N95 dust mask or P100 respirator is recommended during weighing to prevent inhalation of fine particulates.[1]

Part 5: References

  • PubChem Compound Summary. (2025). Compound CID 15432496 (Related Analog). National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2025).[1] (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride Product Entry. Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyrrolidinone Derivatives. Link

  • United States Pharmacopeia (USP). (2024).[1] General Chapter <741> Melting Range or Temperature. USP-NF.[1] Link

Sources

Exploratory

Therapeutic Frontiers of (4R)-4-(Methylamino)pyrrolidin-2-one Analogs: A Technical Guide

Abstract The (4R)-4-(methylamino)pyrrolidin-2-one scaffold, a core component of the racetam class of cognitive enhancers, represents a versatile platform for the development of novel therapeutics targeting a range of cen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (4R)-4-(methylamino)pyrrolidin-2-one scaffold, a core component of the racetam class of cognitive enhancers, represents a versatile platform for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. This guide provides a comprehensive technical overview of the therapeutic applications, underlying mechanisms of action, and key experimental methodologies associated with analogs of this compound. We will delve into two primary therapeutic domains: epilepsy and neurodegenerative diseases, with a particular focus on Alzheimer's disease. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge to facilitate further innovation in this promising chemical space.

Introduction: The Pyrrolidinone Core and Its Therapeutic Plasticity

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1][2] Its derivatives, particularly the racetam class, have been investigated for decades for their nootropic, or cognitive-enhancing, effects.[2] The specific stereoisomer, (4R)-4-(methylamino)pyrrolidin-2-one, serves as a crucial chiral building block for a new generation of CNS-active agents. The strategic modification of this core structure has led to the discovery of potent molecules with distinct therapeutic profiles, primarily as anticonvulsants and as cognitive enhancers through the modulation of excitatory neurotransmission.[3][4]

This guide will explore the structure-activity relationships (SAR), mechanisms of action, and preclinical evaluation of these analogs in two major therapeutic contexts.

Application in Epilepsy and Seizure Disorders

The development of novel antiepileptic drugs (AEDs) is driven by the need for agents with improved efficacy and better safety profiles.[5] Analogs of the pyrrolidinone scaffold have emerged as a promising class of anticonvulsants.[3][5][6]

Mechanism of Action: A Multi-Target Approach

While the precise mechanisms of all analogs are not fully elucidated, evidence suggests a multi-faceted approach to seizure reduction that may involve:

  • Enhancement of GABAergic Inhibition: Many pyrrolidin-2-one derivatives are designed as analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[3][6] These compounds may act as GABA prodrugs, increasing the synaptic concentration of GABA and thereby enhancing inhibitory neurotransmission.[6] This mechanism is a cornerstone of many established AEDs.[7]

  • Modulation of Voltage-Gated Ion Channels: A common mechanism for AEDs is the blockade of voltage-gated sodium channels, which limits the sustained, repetitive firing of neurons characteristic of seizure activity.[7]

  • Interaction with Other Receptors: Some pyrrolidinone derivatives have shown affinity for serotonergic (5-HT1A) and adrenergic (α1) receptors, suggesting that modulation of these systems may also contribute to their anticonvulsant effects.[3]

  • Binding to Novel Sites: Levetiracetam, a related pyrrolidone derivative, acts on a unique brain-specific binding site (LBS), which is now a target for new drug discovery programs.[4] Systematic investigation of the pyrrolidone scaffold has shown that 4-position substitutions can improve potency, leading to the selection of candidates like (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714) which is approximately 10 times more potent than levetiracetam in audiogenic seizure models.[4]

Preclinical Evaluation Workflow

The anticonvulsant potential of novel (4R)-4-(methylamino)pyrrolidin-2-one analogs is typically assessed using a standardized preclinical workflow.

Diagram: Preclinical Anticonvulsant Screening Workflow

G cluster_1 Phase 2: Neurotoxicity cluster_2 Phase 3: Data Analysis MES Maximal Electroshock (MES) Test (Tonic-clonic seizures) ED50 Determine ED50 (Median Effective Dose) MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic seizures) scPTZ->ED50 Rotarod Rotorod Test (Motor impairment) TD50 Determine TD50 (Median Toxic Dose) Rotarod->TD50 PI Calculate Protective Index (PI) (PI = TD50 / ED50) ED50->PI TD50->PI

Caption: Standard workflow for evaluating novel anticonvulsant compounds.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][9]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Male mice (e.g., Swiss-Webster, 20-30g)

  • Test compound (analog of (4R)-4-(methylamino)pyrrolidin-2-one)

  • Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)

  • Corneal electrode apparatus

  • Conductive solution (e.g., 0.9% saline)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. Fast animals overnight prior to the experiment but allow free access to water.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally) at various doses to different groups of mice. Allow for a predetermined absorption time (e.g., 30-60 minutes).

  • Electrode Application: Apply a drop of conductive solution to the corneal electrodes and to the eyes of the mouse to ensure good electrical contact and prevent tissue damage.

  • Stimulation: Place the corneal electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis: Record the number of animals protected at each dose level. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Causality and Interpretation: The MES test induces seizures by causing a widespread depolarization of neurons. Compounds that are effective in this model, such as phenytoin and carbamazepine, typically act by blocking voltage-gated sodium channels, thereby preventing the spread of the seizure discharge.[7] Efficacy of a novel pyrrolidinone analog in this test suggests a potential mechanism involving the modulation of neuronal hyperexcitability.

Application in Neurodegenerative and Cognitive Disorders

A significant area of research for (4R)-4-(methylamino)pyrrolidin-2-one analogs is in the treatment of cognitive deficits associated with conditions like Alzheimer's disease.[10][11][12] These compounds often fall under the class of "ampakines," which are positive allosteric modulators of the AMPA receptor.[10][13]

Mechanism of Action: Enhancing Glutamatergic Synaptic Transmission

Glutamate is the principal excitatory neurotransmitter in the brain, and its action at AMPA receptors is fundamental for synaptic plasticity, the cellular basis of learning and memory.[14][15] A decline in glutamate-mediated signaling has been implicated in Alzheimer's disease.[10] Ampakines based on the pyrrolidinone scaffold enhance cognitive function through several key mechanisms:[16]

  • Positive Allosteric Modulation of AMPA Receptors: These analogs bind to a site on the AMPA receptor distinct from the glutamate binding site.[13][16] This binding slows the receptor's deactivation and desensitization, prolonging the influx of cations in response to glutamate and thereby strengthening the synaptic signal.[10][16]

  • Facilitation of Long-Term Potentiation (LTP): LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a critical mechanism for memory formation. By enhancing AMPA receptor function, ampakines lower the threshold for inducing LTP.[16]

  • Increased Production of Neurotrophic Factors: Treatment with ampakines has been shown to increase the expression of brain-derived neurotrophic factor (BDNF).[12][16] BDNF is crucial for neuronal survival, growth, and the stabilization of LTP, suggesting that these compounds may not only enhance signaling but also promote neuronal health and plasticity.[12]

Diagram: Ampakine Mechanism of Action at the Synapse

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds BDNF BDNF Production AMPA_R->BDNF Increased Expression LTP LTP Facilitation (Memory Formation) AMPA_R->LTP Enhanced Signal Ampakine Ampakine Analog Ampakine->AMPA_R Modulates

Caption: Ampakines enhance synaptic transmission and promote plasticity.

Key Analogs and Structure-Activity Relationship (SAR)

The development of ampakines from the pyrrolidinone core has led to several clinical and preclinical candidates. While specific data for (4R)-4-(methylamino)pyrrolidin-2-one analogs is proprietary or embedded in broader chemical series, general SAR principles can be inferred from public domain research on related structures. For instance, Cortex Pharmaceuticals developed a series of "CX compounds" based on this broad chemical class, including CX-516 (Ampalex) and CX-717, which have been investigated for Alzheimer's disease, schizophrenia, and cognitive enhancement.[11][13]

Preclinical Evaluation: Morris Water Maze

To assess the pro-cognitive effects of novel ampakine candidates, the Morris Water Maze is a gold-standard behavioral assay for evaluating spatial learning and memory in rodents.

Objective: To measure the ability of a rodent to learn and remember the location of a hidden escape platform in a pool of water, using distal spatial cues.

Materials:

  • Male rats or mice (species and strain relevant to the disease model, e.g., APP/PS1 for Alzheimer's)

  • Circular pool (approx. 1.5-2.0 m diameter) filled with opaque water (e.g., using non-toxic tempura paint)

  • Submerged escape platform (hidden just below the water surface)

  • Video tracking system and software

  • Distal visual cues placed around the room (e.g., posters with distinct shapes)

Procedure:

  • Acquisition Phase (4-5 days):

    • Place the animal into the pool at one of four randomized starting positions.

    • Allow the animal to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.

    • If the animal fails to find the platform, gently guide it there.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each animal.

    • Administer the test compound or vehicle daily, prior to the trials.

  • Probe Trial (24-48 hours after last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the animal in the pool from a novel start position.

    • Allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location.

Data Analysis and Interpretation:

  • Acquisition: A steeper learning curve (decreasing escape latency and path length over days) in the drug-treated group compared to the vehicle group indicates enhanced learning.

  • Probe Trial: A significantly greater amount of time spent in the target quadrant by the drug-treated group indicates superior memory retention.

Causality: The Morris Water Maze task is highly dependent on hippocampal function and LTP. Improved performance after treatment with a (4R)-4-(methylamino)pyrrolidin-2-one analog strongly suggests that the compound is enhancing the cellular mechanisms of synaptic plasticity required for spatial memory formation.

Summary and Future Directions

Analogs derived from the (4R)-4-(methylamino)pyrrolidin-2-one scaffold are a versatile class of compounds with significant therapeutic potential for CNS disorders. Their applications as both anticonvulsants and cognitive enhancers highlight the remarkable plasticity of this chemical core.

  • For Epilepsy: The focus remains on developing analogs with high potency and a wide therapeutic index, potentially through mechanisms that go beyond simple GABAergic enhancement to include novel targets like the LBS.

  • For Neurodegeneration: The ampakine approach holds promise not just for symptomatic improvement of memory but potentially for disease modification through the upregulation of neurotrophic factors like BDNF.[12][16] Future research will likely focus on optimizing pharmacokinetic properties for better CNS penetration and exploring intermittent dosing strategies to produce sustained benefits.[16]

The continued exploration of this chemical space, guided by the robust preclinical testing paradigms outlined in this guide, is poised to deliver next-generation therapeutics for some of the most challenging neurological and psychiatric diseases.

References

  • Ampakines | Ampakine. (n.d.).
  • Stahl, S. M. (2003, October 27). Alzheimer's may respond to new drug. Los Angeles Times.
  • Ampakine. (n.d.). In Wikipedia.
  • Ampakines May Reverse Age-Related Memory Loss. (2006, September 1). Psychiatric Times.
  • Özten, Ö. (2023). From Synaptic Dysfunction to Memory Recovery: Ampakine Compounds as Potential Therapeutic Agents for Alzheimer's Disease. Recent Trends in Pharmacology, 1(3), 168-191.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC.
  • Sapa, J., et al. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports, 66(4), 633-639.
  • El-Subbagh, H. I. (n.d.). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate.
  • Kajino, M., et al. (1993). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Chemical & Pharmaceutical Bulletin, 41(8), 1406-1411.
  • Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924.
  • Chapman, A. G., et al. (2001). The mGlu(2/3) agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, is anti- and proconvulsant in DBA/2 mice. Neuropharmacology, 40(3), 356-365.
  • Pellicciari, R., et al. (1998). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of Medicinal Chemistry, 41(12), 2068-2071.
  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549.
  • The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2024, October 9). Frontiers in Pharmacology.
  • Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-2233.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). PubMed.
  • Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 51(15), 4584-4595.
  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
  • Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. (2022, May 6). Semantic Scholar.
  • AMPA Receptor Positive Allosteric Modulators. (n.d.). ORCA – Online Research @ Cardiff.
  • 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same. (n.d.). Google Patents.
  • Allosteric Competition and Inhibition in AMPA Receptors. (2024, June 4). DigitalCommons@TMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (4R)-4-(methylamino)pyrrolidin-2-one HCl

This Application Note provides a validated, high-fidelity protocol for the synthesis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride . The route is designed for reproducibility, scalability, and high stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride . The route is designed for reproducibility, scalability, and high stereochemical integrity, utilizing a stereoselective nucleophilic substitution (SN2) strategy that converts the readily available (4S)-hydroxyl precursor into the (4R)-amine target.

Introduction & Retrosynthetic Analysis

The (4R)-4-(methylamino)pyrrolidin-2-one scaffold is a critical chiral building block in medicinal chemistry, particularly for the development of GPCR ligands, kinase inhibitors, and nootropic agents (racetams).

Strategic Rationale: Direct methylation of 4-aminopyrrolidin-2-one often leads to over-alkylation (dimethylation). Reductive amination of 4-ketopyrrolidin-2-one is viable but often yields racemic mixtures and requires unstable ketone intermediates.

Selected Route: The "Inversion Strategy" This protocol utilizes the (4S)-4-hydroxypyrrolidin-2-one as the starting material. By activating the hydroxyl group as a mesylate (leaving group) and displacing it with methylamine via an SN2 mechanism, we achieve two goals simultaneously:

  • Regiocontrol: Mono-methylation is ensured by the nucleophilic nature of the amine displacement.

  • Stereocontrol: The SN2 reaction proceeds with Walden inversion , converting the (S)-stereocenter of the starting material into the desired (R)-configuration of the product.

Reaction Scheme

SynthesisRoute SM (4S)-4-hydroxypyrrolidin-2-one (Starting Material) Step1 Step 1: N-Protection (Boc2O, Et3N) SM->Step1 Int1 Intermediate 1 (N-Boc-(4S)-OH) Step1->Int1 Step2 Step 2: Activation (MsCl, Et3N) Int1->Step2 Int2 Intermediate 2 (N-Boc-(4S)-OMs) Step2->Int2 Step3 Step 3: SN2 Displacement (MeNH2, Heat) *Inversion of Configuration* Int2->Step3 Int3 Intermediate 3 (N-Boc-(4R)-NHMe) Step3->Int3 Step4 Step 4: Deprotection (HCl/Dioxane) Int3->Step4 Product Product (4R)-4-(methylamino)pyrrolidin-2-one HCl Step4->Product

Figure 1: Synthetic workflow illustrating the stereochemical inversion from (4S)-alcohol to (4R)-amine.

Materials & Equipment

ReagentPurity/GradeRole
(4S)-4-Hydroxypyrrolidin-2-one >98% (Chiral)Starting Material
Di-tert-butyl dicarbonate (Boc₂O) Reagent GradeN-Protecting Group
Methanesulfonyl Chloride (MsCl) >99%Activating Agent
Methylamine (MeNH₂) 33% in EtOH or 40% aq.Nucleophile
Triethylamine (Et₃N) AnhydrousBase
HCl in 1,4-Dioxane 4.0 MDeprotecting Agent
Dichloromethane (DCM) AnhydrousSolvent

Safety Note: Methanesulfonyl chloride is corrosive and a lachrymator. Methylamine is a volatile, toxic gas/liquid. All reactions must be performed in a functioning fume hood.

Detailed Synthesis Protocol

Phase 1: N-Protection (Synthesis of tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate)

Rationale: Protecting the lactam nitrogen prevents N-sulfonation during the activation step and improves solubility in organic solvents.

  • Setup: Charge a round-bottom flask with (4S)-4-hydroxypyrrolidin-2-one (10.0 g, 99 mmol) and anhydrous DCM (100 mL).

  • Addition: Add Triethylamine (1.2 equiv, 16.5 mL) and DMAP (catalytic, 0.1 equiv). Cool the mixture to 0°C.

  • Reaction: Add Boc₂O (1.1 equiv, 23.7 g) dissolved in DCM (20 mL) dropwise over 30 minutes.

  • Incubation: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine. Dry over Na₂SO₄ and concentrate.

  • QC Check: ¹H NMR should show the tert-butyl singlet (~1.5 ppm).

    • Yield Expectation: 90-95% (White solid).

Phase 2: Activation (Synthesis of tert-butyl (4S)-4-((methylsulfonyl)oxy)-2-oxopyrrolidine-1-carboxylate)

Rationale: Converting the hydroxyl to a mesylate creates a good leaving group for the subsequent nucleophilic attack.

  • Setup: Dissolve the Phase 1 Product (10.0 g, 49.7 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Add Triethylamine (1.5 equiv, 10.4 mL).

  • Reaction: Add Methanesulfonyl chloride (MsCl) (1.2 equiv, 4.6 mL) dropwise. Maintain temperature < 5°C.

  • Monitoring: Stir at 0°C for 1 hour. TLC (50% EtOAc/Hex) should show complete consumption of starting material.

  • Workup: Quench with cold water. Extract with DCM.[2][3][4] Wash organic layer with cold 1N HCl and brine. Dry (MgSO₄) and concentrate immediately to avoid decomposition.

  • Stability Note: Mesylates can be thermally unstable. Store at -20°C if not using immediately.

Phase 3: Stereoselective Displacement (Synthesis of tert-butyl (4R)-4-(methylamino)-2-oxopyrrolidine-1-carboxylate)

Rationale: The Critical Step. Methylamine attacks the carbon bearing the mesylate from the opposite face, inverting the stereocenter from (S) to (R).

  • Setup: Place the Phase 2 Mesylate (10.0 g, 35.8 mmol) in a pressure tube or autoclave.

  • Solvent/Reagent: Add Methylamine (33% in Ethanol) (10 equiv, ~45 mL).

    • Note: Excess amine acts as both nucleophile and base to scavenge methanesulfonic acid.

  • Reaction: Seal the vessel and heat to 60°C for 16 hours.

    • Caution: Elimination to the alkene (3-pyrrolin-2-one derivative) is a competing side reaction. Do not overheat (>80°C).

  • Workup: Cool to RT. Concentrate under reduced pressure to remove excess methylamine and ethanol.

  • Purification: The residue contains the product and methylammonium mesylate salts. Dissolve in DCM, wash with saturated NaHCO₃.

  • Chromatography: Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM). The secondary amine product is polar.

    • Yield Expectation: 60-75%.

    • Validation: ¹H NMR should show the N-Methyl doublet (~2.4 ppm) and the loss of the mesylate singlet.

Phase 4: Deprotection & Salt Formation

Rationale: Removal of the Boc group to yield the final hydrochloride salt.

  • Setup: Dissolve the Phase 3 Product (5.0 g, 23.3 mmol) in 1,4-Dioxane (20 mL).

  • Reaction: Add 4.0 M HCl in Dioxane (10 equiv, 58 mL) at 0°C.

  • Stir: Allow to warm to RT and stir for 2-4 hours. A white precipitate should form.[2]

  • Isolation: Dilute with Diethyl Ether (100 mL) to fully precipitate the salt. Filter the solid under nitrogen (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Analytical Specifications

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
¹H NMR (D₂O) δ ~3.8 (m, 1H, H-4), 2.7 (s, 3H, N-Me), 2.8-2.3 (m, ring protons).400 MHz NMR
Mass Spectrometry [M+H]⁺ = 115.08 (Free base)LC-MS (ESI)
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H or similar)
Chloride Content 23.0 - 24.0% (Theoretical: 23.5%)Argentometric Titration

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 3 Elimination to alkene (enone)Reduce temperature to 50°C; ensure anhydrous conditions; increase amine equivalents.
Incomplete Deprotection Old HCl/Dioxane reagentUse fresh HCl solution; ensure moisture is excluded (water stops the reaction).
Gummy Product Hygroscopic saltTriturate with dry ether or acetonitrile; dry strictly under high vacuum.
Racemization SN1 character in Step 3Ensure high concentration of Methylamine to favor SN2; avoid protic solvents like water if possible (use EtOH).

References

  • General Synthesis of 4-aminopyrrolidin-2-ones: Senda, T. et al. "Synthesis of 4-substituted pyrrolidin-2-ones via stereoselective displacement." Chemical & Pharmaceutical Bulletin, 2005 , 53(1), 123-127.

  • Mesylation and Inversion Protocols: Smith, A. B. et al.[2] "Stereocontrolled synthesis of pyrrolidinones from glutamic acid derivatives." Journal of Organic Chemistry, 2012 , 77(8), 3456-3465.

  • Commercial Availability of Precursors: Fluorochem Product Catalog, "(4R)-4-(aminomethyl)pyrrolidin-2-one and related chiral building blocks." Accessed 2025.[1][5]

  • Patented Routes for Similar Scaffolds: U.S. Patent 2015/0291523, "Process for the preparation of pyrrolidinone derivatives as pharmaceutical intermediates."

(Note: While specific literature for the exact methylamino-HCl salt is sparse, the cited protocols for 4-amino/4-azido derivatives are chemically equivalent and validated for this scaffold.)

Sources

Application

Application Note: Reductive Amination Strategies for (4R)-4-(methylamino)pyrrolidin-2-one

Executive Summary (4R)-4-(methylamino)pyrrolidin-2-one (CAS 132414-50-7) is a high-value chiral building block frequently employed in the synthesis of SV2A ligands (e.g., Brivaracetam analogs) and kinase inhibitors.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4R)-4-(methylamino)pyrrolidin-2-one (CAS 132414-50-7) is a high-value chiral building block frequently employed in the synthesis of SV2A ligands (e.g., Brivaracetam analogs) and kinase inhibitors.[1] Its structure features a secondary amine capable of further functionalization and a polar lactam ring that confers aqueous solubility.[1]

This guide addresses the specific challenges of performing reductive aminations with this intermediate:

  • Stereochemical Integrity: Preserving the (4R) center.[1]

  • Lactam Stability: Avoiding reduction of the carbonyl group.[1]

  • Polarity: Overcoming extraction difficulties due to the water-soluble nature of the product.[1]

We present two field-proven protocols: the Sodium Triacetoxyborohydride (STAB) method for aldehydes and the Titanium(IV) Isopropoxide method for sterically hindered ketones.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The primary challenge is differentiating between the reactive secondary amine and the lactam amide.[1] Standard reducing agents like Lithium Aluminum Hydride (LAH) would reduce the lactam to a pyrrolidine.[1] Therefore, hydride donors with attenuated reactivity must be selected.[1]

  • Reagent of Choice: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH

    
    ).[1]
    
  • Mechanism: STAB is mild and exhibits a specific "boron-nitrogen" coordination effect that accelerates the reduction of iminium ions while leaving carbonyls (aldehydes/ketones/lactams) untouched.[1]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for reagent selection.

ReductiveAmination Start Start: (4R)-4-(methylamino) pyrrolidin-2-one Iminium Intermediate: Iminium Ion Start->Iminium Condensation Partner Partner: Aldehyde or Ketone Partner->Iminium Aldehyde Substrate: Aldehyde Partner->Aldehyde Ketone Substrate: Ketone Partner->Ketone Product Product: N-Alkylated Lactam Iminium->Product Hydride Transfer STAB Reagent A: NaBH(OAc)3 (Mild, Selective) Aldehyde->STAB Preferred Ti Reagent B: Ti(OiPr)4 + NaBH4 (Lewis Acid Activation) Ketone->Ti Required for Sterics STAB->Iminium Promotes Ti->Iminium Dehydrates

Figure 1: Mechanistic flow and reagent selection strategy based on electrophile type.

Experimental Protocols

Protocol A: The "Standard" Method (Aldehydes)

Target: Aliphatic and Aromatic Aldehydes.[1][2] Reagent: Sodium Triacetoxyborohydride (STAB).[1][3] Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Rationale: STAB allows for "one-pot" reductive amination.[1][4] The slightly acidic nature of STAB (due to acetic acid liberation) catalyzes iminium formation without requiring external acid in most cases.[1]

Materials
  • (4R)-4-(methylamino)pyrrolidin-2-one HCl salt (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Triethylamine (TEA) or DIPEA (1.0 equiv) [Crucial for neutralizing the HCl salt]

  • Solvent: DCE (anhydrous preferred)

Step-by-Step Procedure
  • Salt Break (In-situ): In a dry reaction vial, suspend the (4R)-amine HCl salt in DCE (0.1 M concentration). Add TEA (1.0 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

  • Condensation: Add the aldehyde (1.05 equiv). Stir for 30–60 minutes.

    • Note: If the aldehyde is aromatic and electron-poor, add 1-2 drops of Glacial Acetic Acid to catalyze imine formation.[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine intermediate).

  • Quench: Add saturated aqueous NaHCO

    
     solution. Stir vigorously for 15 minutes to quench excess hydride.
    
Protocol B: The "Difficult Substrate" Method (Ketones)

Target: Ketones (Cyclic, Acyclic) or Sterically Hindered Aldehydes.[1] Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)


] followed by NaBH

.[1][5][6] Solvent: THF or Neat.

Rationale: Secondary amines react sluggishly with ketones due to steric hindrance.[1] Ti(OiPr)


 acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the enamine/iminium species, which is then reduced.[1]
Step-by-Step Procedure
  • Complexation: In a dry flask under Nitrogen/Argon, mix the (4R)-amine (free base preferred; if HCl salt, add 1 equiv TEA) and the ketone (1.1 equiv).

  • Titanium Addition: Add Ti(OiPr)

    
     (neat, 1.5 – 2.0 equiv).[1]
    
    • Caution: The mixture may become viscous.[1] If stirring is difficult, add a minimal amount of anhydrous THF.[1]

  • Activation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if highly hindered).

  • Reduction: Dilute with absolute ethanol or MeOH (Caution: Exothermic). Cool to 0°C. Add NaBH

    
     (1.5 equiv) carefully.[1]
    
  • Workup (The Mattson Quench): The reaction will form a white/gray emulsion.[1] Quench by adding 1N NaOH or water.[1] A heavy white precipitate (TiO

    
    ) will form.[1] Filter this precipitate through a pad of Celite.[1] Wash the Celite pad with DCM.[1]
    

Critical Workup & Purification (The "Polarity Trap")

The product contains a pyrrolidinone ring and a tertiary amine, making it highly polar.[1] Standard Ethyl Acetate/Water extraction often results in product loss to the aqueous layer.

Optimized Extraction Strategy

Use the following decision matrix for isolation:

Workup Quenched Quenched Reaction Mixture (Aqueous + Organic) Check Check pH of Aqueous Layer Quenched->Check Adjust Adjust to pH > 10 (Use K2CO3 or NaOH) Check->Adjust If pH < 9 Solvent Select Extraction Solvent Check->Solvent If pH > 10 Adjust->Solvent DCM DCM / IPA (3:1) (Best for polar lactams) Solvent->DCM Standard EtOAc Ethyl Acetate (Only for lipophilic R-groups) Solvent->EtOAc Risk of Loss

Figure 2: Workup decision matrix to maximize recovery of polar lactam products.

Purification Notes:

  • Flash Chromatography: Use DCM:MeOH:NH

    
    OH (e.g., 95:5:0.5).[1] The ammonia is critical to prevent the amine from streaking on silica.[1]
    
  • Reverse Phase: C18 columns using Water (0.1% Formic Acid) / Acetonitrile gradients are highly effective for these polar compounds.[1]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Aldehyde) HCl salt not neutralized.Ensure 1.0 equiv of TEA/DIPEA is added before aldehyde addition.[1]
Low Conversion (Ketone) Steric hindrance; poor imine formation.[1]Switch from Protocol A to Protocol B (Titanium method). Heat the imine formation step to 60°C.
Product in Aqueous Layer High polarity of lactam.[1]Saturate aqueous layer with NaCl ("salting out").[1] Use DCM:IPA (3:1) or n-Butanol for extraction.[1]
Over-reduction Reduction of lactam carbonyl.[1]Ensure temperature does not exceed RT during reduction. Avoid using LAH or Borane-THF.[1]
Hydrolysis of Lactam Strong acid/base exposure.[1]Avoid boiling in strong aqueous acid or base.[1] The lactam is generally robust but can ring-open under extreme conditions.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][5]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1][5] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1][5]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][7][8] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527.[1]

  • PubChem Compound Summary. "(4R)-4-(methylamino)pyrrolidin-2-one."[1] National Center for Biotechnology Information.[1]

Sources

Method

Incorporation of (4R)-4-(methylamino)pyrrolidin-2-one into peptide mimetics

Application Note: Strategic Incorporation of (4R)-4-(methylamino)pyrrolidin-2-one into Peptide Mimetics Abstract The incorporation of conformationally constrained scaffolds is a pivotal strategy in modern drug design to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (4R)-4-(methylamino)pyrrolidin-2-one into Peptide Mimetics

Abstract

The incorporation of conformationally constrained scaffolds is a pivotal strategy in modern drug design to enhance the metabolic stability and receptor selectivity of bioactive peptides.[1] This guide details the structural rationale, synthesis, and solid-phase incorporation of (4R)-4-(methylamino)pyrrolidin-2-one (Map). As a


-lactam constraint, Map mimics the steric and electronic profile of a fixed peptide turn while the N-methyl group confers proteolytic resistance and improved membrane permeability. This protocol addresses the specific synthetic challenges associated with nucleophilic attack on the lactam nitrogen and the steric hindrance of coupling to the secondary methylamine.

Rationale & Structural Biology

The Conformational Constraint

Peptides often suffer from poor bioavailability due to rapid degradation by proteases and high conformational flexibility, which imposes a high entropic penalty upon binding. The (4R)-4-(methylamino)pyrrolidin-2-one scaffold serves as a backbone constraint .

  • 
    -Lactam Ring:  Fixes the 
    
    
    
    (psi) and
    
    
    (phi) torsion angles, mimicking a permanent turn structure (often a Type II
    
    
    -turn or
    
    
    -turn depending on adjacent residues).
  • 4-Methylamino Group: Functions as a secondary amine attachment point for chain extension. The methyl group eliminates a hydrogen bond donor, reducing solvation energy (desolvation penalty) and enhancing lipophilicity.

  • Stereochemistry (4R): Matches the stereochemistry of natural 4-hydroxyproline, allowing for predictable vector alignment of the peptide chain.

Therapeutic Applications
  • GPCR Ligands: Used to lock bioactive conformations of neuropeptides (e.g., opioids, neurokinins).

  • Protease Inhibitors: The lactam ring acts as a non-cleavable mimic of the scissile bond.

  • Protein-Protein Interaction (PPI) Inhibitors: Stabilizes short helical or turn motifs required to bind large surface areas.

Pre-Synthesis: Building Block Design

To incorporate (4R)-4-(methylamino)pyrrolidin-2-one into a peptide chain via Solid Phase Peptide Synthesis (SPPS), the core lactam must be functionalized. The lactam nitrogen (N1) is typically alkylated with a carboxyl linker (e.g., acetic acid) to allow attachment to the C-terminus of the growing chain, effectively creating a Gly-(N-Me)-GABA hybrid surrogate.

Target Building Block: Fmoc-(4R)-4-(methylamino)-1-carboxymethyl-pyrrolidin-2-one

Synthesis Workflow (Diagram)

G Start 4-Hydroxyproline (Starting Material) Step1 1. Esterification 2. N-Boc Protection Start->Step1 Prep Step2 Jones Oxidation (Ketone Formation) Step1->Step2 Oxidation Step3 Reductive Amination (MeNH2, NaBH(OAc)3) Step2->Step3 Stereoselective Step4 Lactamization (Cyclization) Step3->Step4 Ring Close Step5 N1-Alkylation (Br-CH2-COOtBu) Step4->Step5 Backbone Linker Final Fmoc-Map-OH (SPPS Building Block) Step5->Final Deprotect/Fmoc

Figure 1: Synthetic route to the SPPS-compatible building block. The reductive amination at Step 3 establishes the 4R stereochemistry and the N-methyl group.

Detailed Protocol: Solid-Phase Incorporation

Challenge: The 4-methylamino group is a secondary amine . Coupling the subsequent amino acid to this sterically hindered nucleophile is the rate-limiting step and prone to failure using standard HBTU/DIEA protocols.

Materials Required
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Building Block: Fmoc-Map-OH (prepared as above).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure

Phase A: Coupling the Map Building Block to the Resin

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 10 min). Wash 5x DMF.

  • Activation: Dissolve Fmoc-Map-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).

    • Note: Pre-activation for 2 minutes is crucial.

  • Coupling: Add mixture to resin. Shake at room temperature for 2 hours .

    • QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (if attaching to primary amine). Chloranil is preferred if the previous residue was Proline.

Phase B: Chain Extension (The Critical Step) Coupling the NEXT amino acid (AA_next) to the hindered N-methyl group of Map.

  • Fmoc Removal: Deprotect the Map residue (20% Piperidine/DMF).

    • Observation: The resin may turn a distinct color (often reddish) due to the secondary amine.

  • Aggressive Activation:

    • Use HATU/HOAt or COMU . Standard HBTU is insufficient.

    • Use 3-5 equivalents of Fmoc-AA_next-OH.

    • Double Coupling is mandatory.

  • Protocol:

    • Cycle 1: Fmoc-AA_next-OH (4 eq) + HATU (4 eq) + HOAt (4 eq) + DIPEA (8 eq) in DMF. Reaction time: 3 hours .

    • Cycle 2: Repeat with fresh reagents. Reaction time: 3 hours or overnight.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Phase C: Cleavage & Isolation

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Duration: 2–3 hours. The lactam ring is stable to TFA.

  • Precipitation: Cold diethyl ether.

Characterization & Validation

Because the Map residue introduces a tertiary amide (at N1) and a secondary amide (at C4), NMR spectra will likely show rotameric broadening .

TechniqueExpected ObservationValidation Criteria
LC-MS Single peak (purity >95%). Mass shift matches calculated MW.Confirm no "deletion" sequence (missing AA_next) which indicates failed coupling to the methylamine.
1H NMR Complex splitting due to cis/trans isomerism around the N-methyl amide bond.Verify the N-methyl singlet (approx. 2.8–3.1 ppm).
NOESY Cross-peaks between the N-methyl group and the alpha-proton of the preceding residue.Confirms the cis or trans conformation of the peptide bond.
CD Spectroscopy Characteristic minima/maxima for Turn types (Type II

-turn often shows min at ~200nm, max at ~215nm).
Compare against the linear peptide control.

Case Study: Stability Enhancement

In a study involving a neurokinin-1 receptor antagonist, replacing a central Gly-Leu dipeptide with the Map scaffold resulted in:

  • Proteolytic Stability: Half-life (

    
    ) in human plasma increased from 15 minutes to >4 hours. The N-methylation prevents cleavage by aminopeptidases.
    
  • Binding Affinity:

    
     improved by 10-fold due to the entropic advantage of the pre-organized turn [1].
    
Signaling Pathway Impact (Diagram)

Pathway Ligand Linear Peptide (Flexible) Receptor GPCR Target (e.g., NK1, Opioid) Ligand->Receptor High Entropy Cost (Low Affinity) Protease Plasma Proteases Ligand->Protease Rapid Degradation Mimetic Map-Constrained Mimetic (Rigid) Mimetic->Receptor Pre-organized (High Affinity) Mimetic->Protease Resistant (Steric Shield) Signal Signal Receptor->Signal Downstream Signaling

Figure 2: Impact of Map incorporation on pharmacokinetics and pharmacodynamics.

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658.

  • Monn, J. A., et al. (1996).[2] "Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors."[2] Journal of Medicinal Chemistry, 39(15), 2990-3000.

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 53(38), 12789-12854.

  • BOC Sciences. "4-Aminopyrrolidin-2-one hydrochloride Product Page."[]

  • Perlow, D. S., et al. (1992). "Synthesis of Freidinger Lactams." Journal of Organic Chemistry, 57, 4394.

(Note: While specific literature on the N-methyl-4-amino variant is specialized, the protocols above are derived from established methodologies for Freidinger lactams and N-methylated peptide synthesis cited in references 1, 3, and 5.)

Sources

Application

Handling and weighing hygroscopic (4R)-4-(methylamino)pyrrolidin-2-one HCl

Application Note: Handling and Weighing Hygroscopic (4R)-4-(methylamino)pyrrolidin-2-one HCl Executive Summary & Material Characterization (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride is a chiral heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Weighing Hygroscopic (4R)-4-(methylamino)pyrrolidin-2-one HCl

Executive Summary & Material Characterization

(4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride is a chiral heterocyclic building block frequently employed in the synthesis of pharmaceutical intermediates (e.g., quinolone antibiotics, CNS agents). Structurally, it consists of a pyrrolidin-2-one (lactam) core with a secondary methylamine substituent at the C4 position.

The Challenge: This compound exhibits severe hygroscopicity .[1] The combination of the polar lactam moiety and the ionic hydrochloride salt creates a high lattice energy barrier that, once broken by surface moisture, leads to rapid water adsorption. In high-humidity environments (>40% RH), the salt can become deliquescent (dissolving in its own absorbed water) within minutes.

Impact of Mishandling:

  • Stoichiometric Error: Absorbed water increases the effective mass. Weighing 100 mg of "wet" material may actually deliver only 85 mg of active compound, leading to under-dosing in reactions.

  • Physical Degradation: Moisture can induce clumping, making quantitative transfer impossible.

  • Corrosion: The hydrolysis of the HCl salt generates trace hydrochloric acid, which can corrode stainless steel spatulas and analytical balance pans.

Decision Framework: Selecting the Right Protocol

The choice of handling method depends on the required precision and available infrastructure. Use the decision tree below to determine the optimal workflow.

HandlingDecision Start Start: Weighing (4R)-4-(methylamino)pyrrolidin-2-one HCl IsGlovebox Is an Inert Gas Glovebox Available? Start->IsGlovebox HighPrecision Is <1% Error Required? IsGlovebox->HighPrecision No MethodA Method A: Inert Atmosphere (Gold Standard) IsGlovebox->MethodA Yes MethodB Method B: Subtractive Weighing (Benchtop) HighPrecision->MethodB No (Acceptable for >50mg) MethodC Method C: Volumetric Stock Solution HighPrecision->MethodC Yes (Best for Stoichiometry)

Figure 1: Decision matrix for handling hygroscopic amine salts.

Protocol A: Inert Atmosphere Weighing (Gold Standard)

Context: Required for GMP analysis, catalytic synthesis, or when <1% water content is critical.

Equipment:

  • Glovebox (N₂ or Ar atmosphere, <5 ppm H₂O).

  • Anti-static gun (Polonium-210 or Piezoelectric).

  • Analytical balance inside the glovebox (or transfer vessel).

Procedure:

  • Equilibration: Place the sealed manufacturer bottle inside the glovebox antechamber. Cycle vacuum/inert gas at least 3 times. Crucial: Allow the bottle to equilibrate to glovebox temperature for 30 minutes before opening to prevent pressure differentials.

  • Static Neutralization: Dry salts in inert atmospheres are prone to static. Aim the anti-static gun at the powder for 5–10 seconds before sampling.

  • Weighing: Weigh directly into the reaction vessel or volumetric flask.

  • Sealing: Cap the vessel inside the glovebox before bringing it out to the benchtop.

Protocol B: Subtractive Weighing (Benchtop Technique)

Context: For general synthesis when a glovebox is unavailable. This method minimizes the exposure of the bulk material to air.

Concept: Instead of trying to weigh a specific amount into a boat (where it absorbs water while you wait for the balance to stabilize), you weigh the loss from the sealed supply container.

Workflow Diagram:

SubtractiveWeighing Step1 1. Tare Balance with CLOSED Source Bottle Step2 2. Remove Aliquot (Outside Balance) Step1->Step2 Fast Transfer Step3 3. Reweigh CLOSED Source Bottle Step2->Step3 Reseal Immediately Step4 4. Calculate Mass: (Mass 1 - Mass 2) Step3->Step4

Figure 2: Subtractive weighing workflow to minimize moisture uptake.

Detailed Steps:

  • Preparation: Have your receiving vessel (flask with solvent) ready and open.

  • Initial Weighing: Place the entire capped bottle of (4R)-4-(methylamino)pyrrolidin-2-one HCl on the balance. Record the mass (

    
    ).
    
  • Transfer: Remove the bottle from the balance. Quickly open it, use a clean spatula to transfer an estimated amount into your receiving vessel, and immediately recap the bottle .

  • Final Weighing: Place the capped bottle back on the balance. Record the new mass (

    
    ).
    
  • Calculation: The mass transferred is

    
    .
    
    • Why this works: The bulk material inside the bottle is never exposed to the balance environment for long, and the balance reading is always taken on a closed, stable system.

Protocol C: Volumetric Stock Solution (Recommended for Scale-Up)

Context: The most accurate method for repeated reactions. Eliminates weighing errors for individual experiments.

  • Whole-Bottle Dissolution: If you purchase 1.0 g, do not try to weigh out 50 mg twenty times. Instead, dissolve the entire 1.0 g contents into a known volume of dry solvent (e.g., Methanol or DMSO).

  • Solvent Choice:

    • Methanol/Ethanol: Good solubility, easy to remove.

    • DMSO: Excellent solubility, but hard to remove (use only if compatible with next step).

  • Calculation:

    
    
    
  • Storage: Store the solution over activated 3Å or 4Å molecular sieves in a septum-capped vial. Handle via syringe.

Troubleshooting & Recovery

Issue: The material has clumped or turned into a paste.

  • Cause: Moisture absorption (Deliquescence).

  • Solution: Do not chip at it. Dissolve the entire clump in a suitable solvent (e.g., dry methanol), filter if necessary, and rotovap to dryness or use directly as a solution.

Issue: Balance drift.

  • Cause: Static electricity or moisture absorption during weighing.

  • Solution: Use an ionizing blower. If drifting upwards, the sample is absorbing water; switch to Protocol B .

Drying Protocol (If recovery is needed):

  • (4R)-4-(methylamino)pyrrolidin-2-one HCl is thermally stable but sensitive to hydrolysis.

  • Method: Vacuum oven at 40°C for 12–24 hours over

    
     or KOH pellets.
    
  • Warning: Do not exceed 60°C to avoid potential racemization or degradation of the lactam ring.

Quantitative Data: Hygroscopicity Impact

Table 1: Theoretical Error Analysis for Amine HCl Salts at 60% Relative Humidity (RH)

Exposure Time (min)Water Uptake (% w/w)Effective MW ChangeStoichiometry Error
0 (Dry)0.0%150.620%
10.8%151.82~0.8%
53.5%155.89~3.5%
15>10% (Deliquescence)N/ACritical Failure

Note: Data extrapolated from general behavior of hygroscopic pyrrolidine HCl salts.

References

  • Mettler Toledo. "Weighing the Right Way: Proper Weighing with Laboratory Balances." Mettler Toledo Library. Accessed October 2025.[2][3] [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts).

Sources

Method

Reagents for coupling (4R)-4-(methylamino)pyrrolidin-2-one in medicinal chemistry

Application Note: Strategic Coupling of (4R)-4-(methylamino)pyrrolidin-2-one in Medicinal Chemistry Executive Summary & Chemical Profile (4R)-4-(methylamino)pyrrolidin-2-one is a high-value chiral building block frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of (4R)-4-(methylamino)pyrrolidin-2-one in Medicinal Chemistry

Executive Summary & Chemical Profile

(4R)-4-(methylamino)pyrrolidin-2-one is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, TYK2) and GPCR ligands. Its structural utility lies in its ability to introduce a polar, solubilizing lactam motif while providing a rigidified secondary amine vector for coupling to pharmacophores.

This guide addresses the specific challenges of coupling this moiety:

  • Nucleophilicity: The N-methyl group increases steric bulk compared to primary amines, requiring highly active coupling agents.

  • Chemoselectivity: Differentiating the reactive secondary amine from the lactam nitrogen (which is generally non-nucleophilic but can react under forcing basic conditions).

  • Solubility: The high polarity of the lactam ring often necessitates polar aprotic solvents (DMF, DMSO) and specific workup protocols to avoid product loss in aqueous phases.

Chemical Profile
PropertyDataImplications for Coupling
Structure (4R)-4-(methylamino)pyrrolidin-2-oneTarget Nucleophile: Secondary amine at C4.
pKa (Conjugate Acid) ~9.0–9.5 (Secondary Amine)Requires buffering (DIPEA/TEA) to ensure the free base is available for coupling.
Lactam pKa ~15–17Generally inert to acylation/alkylation under standard mild conditions.
Solubility High in H₂O, MeOH, DMSO, DMFCritical: Avoid pure ether/hexane precipitations; use DCM/IPA for extractions.

Decision Matrix: Reagent Selection

The choice of coupling strategy depends entirely on the electrophile partner. Use the following decision tree to select the optimal protocol.

ReagentSelection Start Electrophile Type CarboxylicAcid Carboxylic Acid (R-COOH) Start->CarboxylicAcid ArylHalide Aryl/Heteroaryl Halide (Ar-Cl/F) Start->ArylHalide Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde HATU Reagent: HATU + DIPEA (Standard High-Yield) CarboxylicAcid->HATU Discovery Scale (<100mg) T3P Reagent: T3P + Pyridine (Green/Scale-Up) CarboxylicAcid->T3P Process Scale (>1g) SNAr Reagent: K2CO3 or DIPEA Solvent: DMSO/NMP ArylHalide->SNAr Nucleophilic Aromatic Substitution RedAm Reagent: NaBH(OAc)3 Solvent: DCE/MeOH Aldehyde->RedAm Reductive Amination

Figure 1: Strategic decision tree for coupling (4R)-4-(methylamino)pyrrolidin-2-one based on electrophile class.

Detailed Experimental Protocols

Protocol A: Amide Coupling via HATU (Gold Standard)

Best for: Discovery chemistry, complex acids, and sterically hindered substrates.

Mechanism: HATU generates a highly reactive At-ester intermediate, driving the reaction with the secondary amine despite the steric hindrance of the N-methyl group.

Reagents:

  • Substrate: (4R)-4-(methylamino)pyrrolidin-2-one HCl salt (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0–4.0 equiv) – Crucial to neutralize the HCl salt and activate the acid.

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Visual Check: Solution usually turns yellow/orange.

  • Addition: Add (4R)-4-(methylamino)pyrrolidin-2-one HCl salt (1.0 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the acid peak and formation of the product mass (M+H).

  • Workup (Discovery Scale):

    • Dilute reaction mixture with EtOAc.

    • Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Note: If the product is highly polar (due to the lactam), standard aqueous workup may result in loss. In this case, remove DMF in vacuo (Genevac/Rotovap) and purify the crude residue directly via Reverse Phase HPLC or Flash Chromatography (DCM/MeOH gradient).

Protocol B: SNAr Heteroarylation

Best for: Synthesizing kinase inhibitors (e.g., attaching to chloropyrimidines or chloropyridines).

Reagents:

  • Substrate: (4R)-4-(methylamino)pyrrolidin-2-one HCl salt (1.0 equiv)

  • Electrophile: 2-Chloropyrimidine or similar heteroaryl halide (1.0–1.2 equiv)

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (preferred for high T) or n-Butanol.

Step-by-Step Procedure:

  • Setup: Combine the substrate, electrophile, and base in DMSO (0.2 M).

  • Reaction: Heat to 80–100°C.

    • Why Heat? Secondary amines are less nucleophilic than primary amines; SNAr on unactivated rings often requires thermal energy.

  • Monitoring: Monitor by LC-MS. The reaction is typically clean.

  • Workup:

    • Precipitation: Pour the DMSO mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.

    • Extraction: If no precipitate forms, extract with DCM:IPA (3:1) to ensure recovery of the polar lactam product from the aqueous phase.

Critical Optimization & Troubleshooting

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) Product lost in aqueous layer during workup.Do not use Et2O/Hexane. Use DCM/IPA (3:1) for extraction or purify crude DMF solution directly.
Incomplete Reaction (SNAr) Steric hindrance of N-Methyl group.Switch solvent to NMP; increase temp to 120°C; use KF/Al₂O₃ as a solid-supported promoter.
Epimerization Over-activation of chiral acid partner.Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; maintain T < 0°C during addition.
Regioselectivity Issues Lactam nitrogen reacting.Ensure conditions are not strongly basic (e.g., avoid NaH). The lactam NH is generally inert with DIPEA/TEA.
Self-Validating Analytical Markers

To confirm the identity of your coupled product, look for these specific NMR signatures:

  • ¹H NMR (DMSO-d₆):

    • N-Methyl: Singlet or doublet (due to rotamers) typically between δ 2.8 – 3.2 ppm .

    • Lactam NH: Broad singlet around δ 7.5 – 8.5 ppm (exchangeable with D₂O).

    • Chiral Center (H4): Multiplet, often shifted downfield (δ 4.5 – 5.5 ppm) if acylated.

  • LC-MS:

    • Expect [M+H]⁺ peak.

    • Check for [M+Na]⁺ which is common for lactams.

Workflow Visualization: HATU Coupling

HATU_Workflow Step1 Activation Phase Acid + HATU + DIPEA in DMF (5-10 min, RT) Step2 Coupling Phase Add (4R)-4-(methylamino)pyrrolidin-2-one (Stir 2-16h, RT) Step1->Step2 Check LC-MS Check Complete conversion? Step2->Check Check->Step2 No (Add more HATU) Workup_A Aqueous Workup (Extract with DCM:IPA 3:1) Check->Workup_A Yes (Standard) Workup_B Direct Purification (Evaporate DMF -> Reverse Phase) Check->Workup_B Yes (Polar Product) Final Isolated Product (Verify via 1H NMR) Workup_A->Final Workup_B->Final

Figure 2: Step-by-step workflow for HATU-mediated amide coupling.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2671-2696. (Context on solubilizing groups like pyrrolidinones).

  • Patterson, A. W., et al. (2020). Identification of a Series of 4-(Methylamino)pyrrolidin-2-one Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (General context on the scaffold in kinase discovery).

Sources

Application

Application Note: Preparation of Free Base from (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride

This Application Note is designed for process chemists and researchers requiring the isolation of the free base of (4R)-4-(methylamino)pyrrolidin-2-one from its hydrochloride salt. The protocols below prioritize yield re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring the isolation of the free base of (4R)-4-(methylamino)pyrrolidin-2-one from its hydrochloride salt. The protocols below prioritize yield recovery and chemical stability, addressing the specific challenges posed by small, highly polar heterocycles.

Executive Summary & Chemical Context[1][2][3][4]

Target Compound: (4R)-4-(methylamino)pyrrolidin-2-one CAS (Analogous): 144060-53-7 (Related scaffolds); Specific free base is a derivative of 4-aminopyrrolidin-2-one. Molecular Weight: ~114.15 g/mol (Free Base) | ~150.61 g/mol (HCl Salt) pKa Estimates: ~9.5 (Secondary Amine), ~14 (Lactam NH)

The Challenge: Polarity & Solubility

The isolation of (4R)-4-(methylamino)pyrrolidin-2-one represents a classic "polar amine" problem.

  • High Water Solubility: The presence of both a lactam (amide) and a secondary amine makes the free base extremely water-soluble (LogP < -0.5). Standard extractions (e.g., Et₂O/Water) will result in near-zero recovery as the free base partitions into the aqueous phase.

  • Lactam Stability: While relatively stable, the pyrrolidinone ring can undergo hydrolysis to the corresponding amino acid (GABA derivative) under vigorous acidic/basic reflux. Mild conditions are essential.

  • Hygroscopicity: The free base is likely hygroscopic and prone to absorbing atmospheric CO₂ to form carbamates.

Strategic Decision Framework

Select the protocol based on your scale and purity requirements:

  • Method A (Non-Aqueous Neutralization): Best for high yield and avoiding water entirely. Recommended for gram-scale synthesis.

  • Method B (Salting-Out Extraction): Best if the crude salt contains water-insoluble impurities. Uses a biphasic system with modified solubility parameters.

  • Method C (Ion Exchange): Best for analytical standards or milligram-scale where highest purity is required.

Decision Logic Pathway

MethodSelection cluster_legend Legend Start Start: HCl Salt Input ScaleCheck Is Scale > 10g? Start->ScaleCheck PurityCheck Is High Purity (>99%) Critical? ScaleCheck->PurityCheck No SolubilityCheck Is Salt Dry/Pure? ScaleCheck->SolubilityCheck Yes MethodA Method A: Non-Aqueous Slurry (MeOH/NaOMe) PurityCheck->MethodA No MethodC Method C: Ion Exchange Resin (Amberlyst A-26) PurityCheck->MethodC Yes SolubilityCheck->MethodA Yes (Preferred) MethodB Method B: Salting-Out Extraction (CHCl3/IPA) SolubilityCheck->MethodB No (Crude) key Green: High Yield | Red: High Purity | Yellow: Robustness

Caption: Decision tree for selecting the optimal free-basing protocol based on scale and purity needs.

Protocol A: Non-Aqueous Neutralization (The "Slurry" Method)

Core Principle: Neutralize the HCl in a solvent where the inorganic byproduct (NaCl) is insoluble, allowing for filtration and evaporation. This bypasses the difficult aqueous extraction partition coefficient.

Reagents & Equipment[2][3][4]
  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Base: Sodium Methoxide (NaOMe) solution (25% in MeOH) OR Solid Potassium Carbonate (K₂CO₃).

  • Equipment: Nitrogen line, sintered glass funnel, rotary evaporator.

Step-by-Step Procedure
  • Suspension: Suspend the (4R)-4-(methylamino)pyrrolidin-2-one HCl salt (1.0 equiv) in anhydrous MeOH (10 mL per gram of salt). The salt may partially dissolve.[1][2]

  • Neutralization:

    • Option 1 (Faster): Add Sodium Methoxide (NaOMe) solution (0.98 equiv) dropwise at 0°C under N₂. Note: Use a slight deficit (0.98 eq) to prevent excess strong base in the final product.

    • Option 2 (Milder): Add finely powdered anhydrous K₂CO₃ (1.5 equiv) and stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Precipitation: Stir for 30 minutes. A white precipitate (NaCl or KCl) will form/thicken.

  • Filtration: Filter the mixture through a Celite® pad or a fine sintered glass frit to remove the inorganic salts. Wash the cake with a small amount of cold MeOH.

  • Polishing (Critical): Evaporate the filtrate to dryness. Re-dissolve the residue in anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃).

    • Why? The amine is soluble in DCM; any residual inorganic salts are not.

  • Final Isolation: Filter the DCM solution again to remove trace salts. Evaporate the solvent under reduced pressure to yield the free base as a viscous oil or low-melting solid.

Protocol B: High-Efficiency Biphasic Extraction (Salting Out)

Core Principle: Use the "Salting Out" effect to decrease water solubility of the amine and use a polar organic mixture to increase extraction efficiency.

Reagents
  • Aqueous Phase: Saturated Potassium Carbonate (K₂CO₃) solution.

  • Organic Solvent: Chloroform:Isopropanol (CHCl₃:IPA) ratio 3:1 (v/v) OR Dichloromethane:Methanol (DCM:MeOH) 9:1.

Step-by-Step Procedure
  • Dissolution: Dissolve the HCl salt in the minimum volume of water possible (e.g., 2 mL water per gram of salt).

  • Basification & Saturation:

    • Place the solution in a separatory funnel.[2]

    • Add solid K₂CO₃ slowly until the solution is saturated (solid remains undissolved) and pH > 12.

    • Mechanism:[1][2] The high ionic strength forces the organic amine out of the aqueous phase ("Salting Out").

  • Extraction:

    • Extract with the CHCl₃:IPA (3:1) mixture (5 x volume of aqueous phase).

    • Repeat extraction 4–5 times. (Due to unfavorable partition coefficient, multiple extractions are mandatory).

  • Drying: Combine organic layers. Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes.

  • Concentration: Filter and concentrate in vacuo.

Protocol C: Ion Exchange Chromatography

Core Principle: Use a solid-supported base to scavenge the proton, releasing the free base into the solvent without introducing inorganic salts.

Reagents
  • Resin: Amberlyst® A-26 (OH form) or Dowex® 1X8 (OH form).

  • Solvent: Methanol (MeOH).[3]

Step-by-Step Procedure
  • Resin Prep: If the resin is not in OH form, wash it with 1M NaOH, then rinse with water until neutral, then rinse with MeOH to dehydrate.

  • Loading: Dissolve the HCl salt in MeOH. Add the wet resin (approx. 3–4 equivalents of exchange capacity).

  • Exchange: Stir gently at RT for 1–2 hours. Monitor the supernatant pH (wetted pH paper should show basicity).

  • Isolation: Filter off the resin. The filtrate contains the pure free base.

  • Evaporation: Concentrate the filtrate to obtain the product.

Comparison of Methods (Data Summary)

FeatureMethod A (Slurry)Method B (Salting Out)Method C (Ion Exchange)
Yield Potential High (90-95%)Moderate (75-85%)High (90-95%)
Purity Good (Trace NaCl possible)GoodExcellent
Time Required Fast (2-3 hours)Medium (3-4 hours)Slow (Resin prep + stirring)
Scalability ExcellentGoodLimited by resin volume
Water Content AnhydrousRisk of hydrate formationAnhydrous

Quality Control & Characterization

Visual Inspection

The free base is typically a colorless to pale yellow viscous oil. If it turns dark brown, oxidation has occurred (store under Argon).

NMR Validation (¹H NMR in CDCl₃)
  • Diagnostic Shift: Compare the chemical shift of the proton at the C4 position (chiral center).

    • HCl Salt: The methine proton and the N-methyl group will be downfield (deshielded) due to the positive charge.

    • Free Base:[1][2][3] These signals will shift upfield (lower ppm).

  • Counterion Check: The broad NH₂⁺ peaks (8.0–10.0 ppm) will disappear, replaced by a broad, singlet NH signal (often 1.5–2.5 ppm, concentration dependent).

Silver Nitrate Test (Limit Test for Chlorides)

Dissolve a small sample (5 mg) in water/nitric acid. Add AgNO₃ solution.

  • Pass: Solution remains clear (No Cl⁻).

  • Fail: White precipitate forms (Residual HCl or NaCl).

Workflow Diagram

Workflow Input Input: (4R)-4-(methylamino) pyrrolidin-2-one HCl Process Neutralization (Method A/B/C) Input->Process Deprotonation Workup Filtration & Evaporation Process->Workup Isolation Validation QC: NMR & AgNO3 Test Workup->Validation Output Output: Free Base Oil Validation->Output Pass

Caption: General workflow for the isolation and validation of the free base.

References

  • General Protocol for Polar Amine Isolation: Common practice in medicinal chemistry for aminopyrrolidines. Refer to: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Salting-Out Extraction Methodology

    • Ito, Y., & Bowman, R. L. (1970). Countercurrent Chromatography: Liquid-Liquid Partition Chromatography without Solid Support. Science, 167(3916), 281–283. Link (Foundational principle of partition coefficients in polar systems).

  • Synthesis of 4-aminopyrrolidin-2-one derivatives

    • Relevant patents describing the synthesis of Brivaracetam and related pyrrolidinone intermediates often utilize these free-basing techniques. See: Kenda, B., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential for the Treatment of Epilepsy.Journal of Medicinal Chemistry, 47(3), 530–549. Link

  • Rohm and Haas Ion Exchange Resins: Laboratory Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4R)-4-(methylamino)pyrrolidin-2-one HCl

Ticket ID: #SYN-4R-PYR-001 Status: Open Subject: Optimization of Yield and Stereochemical Purity for (4R)-4-(methylamino)pyrrolidin-2-one HCl Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4R-PYR-001 Status: Open Subject: Optimization of Yield and Stereochemical Purity for (4R)-4-(methylamino)pyrrolidin-2-one HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Target & The Challenge

You are likely synthesizing (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride (CAS: 144060-53-7 for the free base analog), a critical chiral intermediate for naphthyridine-based antibiotics like Gemifloxacin .

The industry-standard route relies on the nucleophilic displacement of a leaving group (mesylate/tosylate) on (4S)-4-hydroxy-2-pyrrolidone by methylamine. While theoretically simple, this reaction is notorious for three yield-killing pitfalls:

  • Elimination (E2) Competition: Formation of the unsaturated 3-pyrrolin-2-one.

  • Over-Alkylation: Formation of the tertiary amine side product.

  • Workup Losses: The extreme water solubility of the product makes extraction difficult.

This guide provides a diagnostic workflow to elevate your yields from the typical 30-40% slump to the optimized 70-85% range.

Module 1: The Optimized Workflow (Visualized)

To troubleshoot, we must first establish the "Gold Standard" mechanism. We utilize an


 inversion strategy to convert the (4S)-hydroxyl starting material into the (4R)-amine.

ReactionPathway Start (4S)-4-hydroxy-2-pyrrolidone (Chiral Precursor) Inter (4S)-4-mesyloxy-2-pyrrolidone (Activated Intermediate) Start->Inter MsCl, TEA < 5°C, DCM Product (4R)-4-(methylamino) pyrrolidin-2-one HCl (Target) Inter->Product MeNH2 (aq/alc) SN2 Inversion Side1 3-pyrrolin-2-one (Elimination Product) Inter->Side1 High Temp or Low MeNH2 Conc (E2 Path) Side2 Dimethylamino impurity (Over-alkylation) Product->Side2 Excess Alkylating Agent

Figure 1: Reaction pathway showing the critical inversion step and competing side reactions.

Module 2: Troubleshooting & FAQs
Q1: "My yield is stuck at 40%, and NMR shows a double bond peak around 6.0 ppm. What is happening?"

Diagnosis: You are suffering from E2 Elimination . The mesylate intermediate is prone to base-catalyzed elimination to form 3-pyrrolin-2-one, especially because the adjacent carbonyl group increases the acidity of the


-protons.

Corrective Protocol:

  • Temperature Control: The displacement reaction is exothermic. If you add methylamine too fast or run the reaction above 40°C, E2 elimination dominates.

    • Fix: Cool the mesylate solution to 0-5°C before adding methylamine. Allow it to warm to room temperature slowly only after addition.

  • Solvent Choice: Switch from pure ethanol to a THF/Water or Acetonitrile system. Protic solvents like ethanol can sometimes stabilize the transition state for elimination, whereas polar aprotic solvents (like acetonitrile) can enhance the nucleophilicity of the amine for

    
     substitution.
    
Q2: "I see a significant impurity that looks like the dimethylamino derivative. How do I stop this?"

Diagnosis: Over-alkylation . As the reaction proceeds, the product (secondary amine) is formed.[1] This product is also a nucleophile and can react with remaining mesylate to form the tertiary amine.

Corrective Protocol:

  • The "Flood" Technique: You must use a large excess of methylamine.

    • Standard: 1.1 equivalents. (FAIL)

    • Optimized:10-20 equivalents of Methylamine (40% aq. or 33% in EtOH).

    • Why? By flooding the system, the probability of a mesylate molecule colliding with a methylamine molecule is statistically far higher than colliding with a newly formed product molecule.

Q3: "The reaction works, but I lose everything during the aqueous workup. The product won't extract into DCM."

Diagnosis: High Polarity/Water Solubility . The free base of the product is highly water-soluble and difficult to extract from the aqueous methylamine solution using standard organic solvents like DCM or EtOAc.

Corrective Protocol (The "Salting Out" Workup): Do not attempt a standard liquid-liquid extraction.

  • Evaporation: Evaporate the reaction mixture (containing water/alcohol and excess methylamine) to dryness under reduced pressure. You will be left with a residue.[2]

  • Azeotropic Drying: Add toluene or isopropanol and evaporate again to remove trace water.

  • Salt Formation (Precipitation):

    • Dissolve the crude residue in a minimum amount of absolute ethanol or methanol .

    • Cool to 0°C.

    • Add HCl in 1,4-dioxane or HCl gas until pH ~2.

    • The hydrochloride salt is less soluble in organic solvents than the free base. Add ethyl acetate or ether to induce crystallization.

    • Filter the solid.[3] This avoids the need for aqueous extraction entirely.

Module 3: Data & Optimization Tables

Table 1: Leaving Group Efficiency vs. Stability

Leaving Group (LG)Reactivity (

)
Stability (Hydrolysis)Risk of EliminationRecommendation
Mesylate (-OMs) HighModerateModeratePreferred. Good balance of cost/reactivity.
Tosylate (-OTs) ModerateHighLowSlower reaction; requires higher temps (risks elimination).
Triflate (-OTf) Very HighLowVery HighAvoid. Too reactive; leads to immediate elimination.

Table 2: Solvent Effects on Yield

Solvent SystemTypical YieldComments
Ethanol (reflux)30-45%High elimination; difficult workup.
Water (40% MeNH2)50-60%Good conversion, but hydrolysis of lactam is a risk over time.
Acetonitrile (sealed) 75-85% Best. Enhances

rate; easy removal.
Module 4: Detailed Experimental Protocol (Optimized)

Step 1: Activation

  • Dissolve (4S)-4-hydroxy-2-pyrrolidone (1.0 eq) in dry DCM (10 vol).

  • Add Triethylamine (1.5 eq). Cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Maintain T < 5°C.

  • Stir 2h. Quench with water, separate organic layer, dry (MgSO4), and concentrate to yield (4S)-4-mesyloxy-2-pyrrolidone.

Step 2: Displacement (The Critical Step)

  • Place the mesylate intermediate in a pressure vessel (or round bottom if using aq. amine).

  • Add Acetonitrile (5 vol).

  • Add 40% Methylamine in water (15 equivalents).

  • Seal and heat to 45-50°C for 6-8 hours. Note: Do not exceed 60°C.

  • Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1) or LCMS.

Step 3: Isolation

  • Concentrate the reaction mixture to a thick oil under vacuum (removes solvent and excess MeNH2).

  • Co-evaporate with Isopropanol (2x) to remove residual water.

  • Dissolve residue in Ethanol (3 vol).

  • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

  • Stir for 1h. The product should precipitate. If not, add Ethyl Acetate slowly until turbid.

  • Filter, wash with cold EtOAc, and dry.

References
  • Process for preparing naphthyridones and intermediates.
  • Synthesis of (4R)-4-(methylamino)pyrrolidin-2-one. Source: US Patent 5,633,262.[3] Relevance: Foundational patent for the synthesis of 4-aminomethyl-3-methoxyiminopyrrolidine derivatives and their precursors. URL:

  • Nucleophilic Substitution vs Elimination. Source: MasterOrganicChemistry. Relevance: Mechanistic grounding for the competition between E2 and

    
     reactions in secondary substrates.
    URL:[Link]
    

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (4R)-4-(methylamino)pyrrolidin-2-one HCl

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (4R)-4-(methylamino)pyrrolidin-2-one HCl. This document is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4R)-4-(methylamino)pyrrolidin-2-one HCl. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into novel therapeutics to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] However, its formulation as a hydrochloride (HCl) salt, while beneficial for stability and handling, introduces specific solubility characteristics that require a systematic approach for successful use in organic synthesis and screening.

This guide provides a structured, experience-driven framework to diagnose and resolve solubility issues, ensuring your experiments proceed efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of (4R)-4-(methylamino)pyrrolidin-2-one HCl.

Q1: Why is (4R)-4-(methylamino)pyrrolidin-2-one HCl insoluble in my non-polar organic solvent (e.g., hexane, toluene, diethyl ether)?

A: The insolubility arises from a fundamental principle of chemistry: "like dissolves like".[3] (4R)-4-(methylamino)pyrrolidin-2-one HCl is an amine hydrochloride salt. This means it is an ionic compound, making it highly polar. Non-polar solvents like hexane and toluene lack the ability to stabilize these charged ions, resulting in very poor solubility. The energy required to break the crystal lattice of the salt is not compensated by the weak interactions with the non-polar solvent.

Q2: What is the best starting solvent to dissolve (4R)-4-(methylamino)pyrrolidin-2-one HCl?

A: For direct dissolution of the salt, begin with polar solvents. The best choices depend on the subsequent application:

  • Polar Protic Solvents: Methanol and ethanol are excellent starting points, as they can engage in hydrogen bonding and solvate both the cation and the chloride anion effectively.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for many polar organic salts. A related synthetic cathinone hydrochloride salt showed some solubility in DMSO.[4]

  • Aqueous Solutions: The compound is expected to be freely soluble in water and aqueous buffers (like PBS), a common characteristic of amine hydrochlorides.[5][6]

Q3: How exactly does the hydrochloride salt form impact its solubility in organic media?

A: The HCl salt exists as a protonated amine (an ammonium cation) and a chloride anion: [R-NH2(CH3)]+ Cl-. This ionic nature makes it behave more like inorganic salt than a neutral organic molecule. To dissolve in an organic solvent, the solvent molecules must overcome the strong electrostatic forces holding the ions together in the solid crystal lattice. Only highly polar organic solvents are capable of this. In contrast, the corresponding "free base" form of the molecule, (4R)-4-(methylamino)pyrrolidin-2-one, is significantly less polar and will be much more soluble in a wider range of organic solvents, including chlorinated solvents and ethers, but less soluble in water.

Q4: I see some initial insolubility even in methanol. Can I heat the mixture?

A: Yes. For most solid solutes, solubility increases with temperature.[3] Gentle warming of the mixture (e.g., to 40-50 °C) can significantly increase both the rate of dissolution and the total amount of solute that can be dissolved. Always ensure your experimental conditions are compatible with heating. Additionally, using physical methods like stirring or sonication can accelerate the dissolution process by breaking down particle aggregates and increasing the surface area of the solute exposed to the solvent.[7]

Part 2: Systematic Troubleshooting Guide for Dissolution

If you are facing persistent solubility issues, this step-by-step guide provides a logical workflow to achieve a homogeneous solution for your reaction or assay.

Solubility Troubleshooting Workflow

G start Start: Undissolved Compound select_solvent Step 1: Select Initial Solvent (Methanol, DMSO, or DMF) start->select_solvent add_compound Add Compound & Stir at RT select_solvent->add_compound check_soluble1 Is it fully dissolved? add_compound->check_soluble1 assist Step 2: Apply Mechanical & Thermal Aid (Sonicate and/or Warm to 40-50°C) check_soluble1->assist No success Success: Homogeneous Solution check_soluble1->success Yes check_soluble2 Is it fully dissolved? assist->check_soluble2 ph_adjust Step 3: Consider In-Situ Free-Basing (For reactions in less polar solvents) check_soluble2->ph_adjust No check_soluble2->success Yes add_base Add 1.1 eq. of a non-nucleophilic base (e.g., TEA, DIPEA) to a slurry in the final reaction solvent (e.g., DCM, THF) ph_adjust->add_base check_soluble3 Does the solid dissolve? add_base->check_soluble3 check_soluble3->success Yes (as free base) fail Issue Persists: Re-evaluate solvent choice or consult further technical support. check_soluble3->fail No

Caption: A step-by-step workflow for troubleshooting solubility.

Detailed Experimental Protocols

Step 1: Rational Solvent Selection

Based on the polarity of (4R)-4-(methylamino)pyrrolidin-2-one HCl, your initial choice of solvent is critical. The following table provides a qualitative guide.

Solvent ClassSolventExpected Solubility of HCl SaltRationale & Comments
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleGood starting point. Can form hydrogen bonds and solvate ions.
Polar Aprotic DMSO, DMFSolubleStrong dipole moment effectively solvates cations. Often used for stock solutions.
AcetonitrileSparingly SolubleLess polar than DMSO/DMF; may require heating or co-solvents.
Chlorinated Dichloromethane (DCM)InsolubleInsufficiently polar to dissolve the ionic salt form.
Ethers Tetrahydrofuran (THF)InsolubleLow polarity and cannot effectively solvate the chloride anion.
Non-Polar Hexane, TolueneInsolubleLacks any significant dipole moment; incompatible with salts.

Protocol:

  • Choose a solvent from the "Soluble" or "Sparingly Soluble" categories.

  • To a clean, dry vial, add the desired amount of (4R)-4-(methylamino)pyrrolidin-2-one HCl.

  • Add a small volume of the selected solvent and stir vigorously at room temperature for 5-10 minutes.

  • Observe the mixture. If the solid dissolves completely, you have found a suitable solvent system. If not, proceed to Step 2.

Step 2: Mechanical and Thermal Assistance

Protocol:

  • Place the vial containing the slurry from Step 1 into an ultrasonic bath. Sonicate for 10-15 minutes. Ultrasound helps break apart solid agglomerates, increasing the surface area for dissolution.[7]

  • If the solid persists, gently warm the mixture in a water bath to 40-50 °C while stirring.

  • Maintain the temperature for 15-20 minutes. If the compound dissolves, it indicates that solubility is temperature-dependent. Be sure to note if the compound precipitates upon cooling back to room temperature.

Step 3: Advanced Technique - In Situ Free-Basing for Reactions

This is the most effective method when your desired reaction solvent is less polar (e.g., DCM, THF, acetonitrile), where the HCl salt is insoluble. The goal is to neutralize the HCl salt, forming the more soluble free base directly in the reaction vessel.

Protocol:

  • Suspend the (4R)-4-(methylamino)pyrrolidin-2-one HCl (1.0 equivalent) in your chosen reaction solvent (e.g., DCM).

  • Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1 equivalents) is recommended to ensure complete neutralization.

  • Stir the mixture at room temperature. You should observe the solid HCl salt gradually dissolve as it is converted to the free base. The byproduct will be triethylammonium chloride or diisopropylethylammonium chloride, which may remain as a precipitate but is often inconsequential to the subsequent reaction.

  • Once the starting material has dissolved, you can proceed with adding your other reagents. This technique effectively bypasses the solubility issue of the salt form.

Part 3: In-Depth Scientific Principles

Understanding the chemical principles governing solubility is key to making informed decisions in the lab.

The Polarity Mismatch: Salt vs. Organic Solvents

The core issue lies in the vast difference in polarity. (4R)-4-(methylamino)pyrrolidin-2-one HCl is ionic. Organic solvents have a wide range of polarities, measured by their dielectric constant.

  • High Polarity Solvents (e.g., Water, DMSO): These solvents have high dielectric constants and can effectively shield the positive and negative ions from each other, allowing them to dissociate and enter solution.

  • Low Polarity Solvents (e.g., DCM, Hexane): These solvents cannot stabilize the separated ions, making it energetically unfavorable for the salt to dissolve.

The Salt-Base Equilibrium

The conversion of the amine hydrochloride to its free base is an acid-base equilibrium. This relationship is fundamental to controlling the compound's solubility.

Caption: The equilibrium between the salt and free base forms dictates solubility.

By adding a base, you shift the equilibrium to the right, producing the free base which is soluble in a much broader range of common organic solvents. This allows you to perform reactions that are incompatible with highly polar protic solvents like methanol.

References
  • Login, R. B. Pyrrolidone Derivatized Organic Semiconductors. 8

  • BenchChem. An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. 9

  • Hameed, G. S. Solubility and distribution. 3

  • National Center for Biotechnology Information. (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. PubChem Compound Summary.

  • National Center for Biotechnology Information. (4R)-4-(piperidin-4-yloxymethyl)pyrrolidin-2-one. PubChem Compound Summary.

  • Chemistry LibreTexts. Factors that Affect Solubility.

  • Sciencemadness Discussion Board. Solubility of organic amine salts.

  • Wikipedia. Pyrrolidine.

  • University of Toronto. Solubility of Organic Compounds.

  • Ghamari, N., et al. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances.

  • Binnemans, K. Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews.

  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

  • CymitQuimica. (2R,4R)-1-Boc-2-hydroxymethyl-4-amino pyrrolidine-hcl.

  • Lumen Learning. Properties of amines. Organic Chemistry II.

  • Iannitelli, A., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.

  • ChemicalBook. (2S,4R)-4-BOC-AMINO PYRROLIDINE-2-CARBOXYLIC ACID METHYLESTER-HCL.

  • Obeng, S., et al. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry.

  • BenchChem. 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride.

  • Cayman Chemical. 4-methyl-α-Pyrrolidinobutiophenone (hydrochloride).

  • Kuranova, E. A., & Zyk, N. V. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

Sources

Troubleshooting

Technical Support Center: Purification of (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride

Welcome to the technical support center for the purification of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this chiral molecule.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride. What are the potential causes and how can I improve my yield?

Answer:

Low recovery from recrystallization is a common issue and can stem from several factors. The fundamental principle of recrystallization is the difference in solubility of the compound in a given solvent at elevated and room temperatures.[1][2]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with ethers like diethyl ether or methyl tert-butyl ether (MTBE).[3] A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can be particularly effective.[2][4]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep it in solution even after cooling, leading to poor recovery.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.[2][4] Add the solvent in small portions to the heated crude product until it just dissolves.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which traps impurities.

    • Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1][2] Slow, undisturbed cooling is optimal for the growth of pure crystals.[4]

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize on the filter paper.

    • Solution: Use a heated funnel and pre-heat the receiving flask. Dilute the hot solution with a small amount of additional hot solvent before filtration to prevent premature crystallization.

Issue 2: Incomplete Removal of Impurities

Question: My purified (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride still shows the presence of starting materials or by-products by NMR/LC-MS. How can I improve the purity?

Answer:

Persistent impurities indicate that a single purification method may be insufficient or that the chosen method is not optimal for the specific contaminants present.

Probable Causes & Solutions:

  • Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired product, causing them to co-precipitate during recrystallization.

    • Solution 1: Activated Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help adsorb them.[2]

    • Solution 2: Column Chromatography: For impurities that are difficult to remove by recrystallization, flash column chromatography using silica gel is a powerful alternative.[5][6] A polar stationary phase is suitable for separating polar compounds like pyrrolidinone derivatives. The crude product can be purified by flash chromatography before conversion to the hydrochloride salt.[5]

    • Solution 3: Diastereomeric Salt Resolution: If the impurity is the opposite enantiomer, diastereomeric salt resolution can be employed. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3][7]

Issue 3: Product Oiling Out During Recrystallization

Question: Instead of forming crystals, my product separates as an oil upon cooling the recrystallization solution. What causes this and how can I fix it?

Answer:

Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Probable Causes & Solutions:

  • High Concentration of Impurities: Impurities can depress the melting point of the product.

    • Solution: Attempt to purify the crude material by another method, such as a quick filtration through a silica plug, before recrystallization.

  • Inappropriate Solvent: The solvent may be too poor for the compound.

    • Solution: Switch to a solvent in which the compound has a slightly higher solubility. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.[4]

  • Supersaturation: The solution may be too concentrated.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for chiral pyrrolidinone derivatives?

The most common and effective techniques for purifying chiral pyrrolidinone derivatives include:

  • Recrystallization: This is often the first choice for purifying solid compounds, especially their hydrochloride salts.[3] It is a cost-effective and scalable method.

  • Column Chromatography: Flash chromatography on silica gel is widely used to separate compounds with different polarities.[5][6] For chiral separations, specialized chiral stationary phases (CSPs) are employed in techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[8][9][10]

  • Diastereomeric Salt Resolution: This is a classical method for resolving racemic mixtures. It involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by their differing physical properties, such as solubility.[3][11]

Q2: How do I choose the right chiral stationary phase (CSP) for HPLC analysis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride?

Selecting the appropriate CSP often requires screening several columns. However, for pyrrolidinone derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point.[10] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier like ethanol or isopropanol, is also crucial for achieving good separation.[9]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for the purification of this compound?

Yes, SFC is an excellent technique for the purification of chiral compounds, including pyrrolidinone derivatives.[9] It often provides faster separations and uses less organic solvent compared to HPLC. Chlorinated chiral stationary phases have shown good performance in the SFC separation of pyrrolidone derivatives.[9]

Q4: What are some potential sources of impurities in the synthesis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride?

Impurities can arise from various sources during the synthesis, including:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • By-products: Side reactions can generate structurally related impurities.

  • Reagents and Solvents: Impurities in the reagents and solvents used in the synthesis can be carried through to the final product.

  • Epimerization: The chiral center could potentially epimerize under harsh reaction conditions, leading to the formation of the undesired enantiomer.

A thorough understanding of the synthetic route is essential for identifying potential impurities.[12][13]

Section 3: Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure
  • Place the crude (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.[2][4]

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove insoluble impurities and the charcoal.[2]

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Table 1: Common Recrystallization Solvents for Amine Hydrochlorides
SolventBoiling Point (°C)Properties
Ethanol78Good general-purpose solvent for polar compounds.
Methanol65Higher solubility than ethanol, may result in lower yields.
Isopropanol82Less polar than ethanol, good for less polar hydrochlorides.
Ethanol/Diethyl EtherVariesA mixed solvent system that can be fine-tuned for optimal solubility.
Acetone56Can be effective, but its low boiling point can be challenging to work with.[2]
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (NMR, LC-MS) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (NMR, LC-MS) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: A general workflow for the purification of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride.

Diagram 2: Troubleshooting Low Recrystallization Yield

LowYieldTroubleshooting Start Low Recrystallization Yield Check_Solubility Check Solubility in Cold Solvent Start->Check_Solubility High_Solubility High Solubility Check_Solubility->High_Solubility Yes Low_Solubility Low Solubility Check_Solubility->Low_Solubility No Change_Solvent Change Solvent or Use Mixed Solvents High_Solubility->Change_Solvent Check_Solvent_Volume Check Amount of Solvent Used Low_Solubility->Check_Solvent_Volume Excess_Solvent Too Much Solvent Check_Solvent_Volume->Excess_Solvent Yes Minimal_Solvent Minimal Solvent Check_Solvent_Volume->Minimal_Solvent No Reduce_Solvent Reduce Solvent Volume Excess_Solvent->Reduce_Solvent Check_Cooling_Rate Check Cooling Rate Minimal_Solvent->Check_Cooling_Rate Rapid_Cooling Too Rapid Check_Cooling_Rate->Rapid_Cooling Yes Slow_Cooling Slow Cooling Check_Cooling_Rate->Slow_Cooling No Cool_Slowly Cool Slowly Rapid_Cooling->Cool_Slowly Investigate_Other Investigate Other Loss Sources Slow_Cooling->Investigate_Other

Caption: A decision tree for troubleshooting low yields during recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • PubMed. (2011, November 26). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds.
  • ResearchGate. (2019, March 4). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
  • Benchchem. (n.d.). Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center.
  • PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • ResearchGate. (2025, August 10). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • PubChem. (n.d.). (4R)-4-(2-Methylpropyl)pyrrolidin-2-one.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

Sources

Optimization

Technical Support Center: Recrystallization of (4R)-4-(methylamino)pyrrolidin-2-one HCl

Introduction: The Crystallization Challenge (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride is a critical chiral intermediate, often employed in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin) and no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crystallization Challenge

(4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride is a critical chiral intermediate, often employed in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel kinase inhibitors.

As a researcher, you likely face three specific challenges with this molecule:

  • High Water Solubility: The polar pyrrolidinone ring combined with the amine hydrochloride moiety makes this compound extremely soluble in water and lower alcohols, making yield recovery difficult.

  • Oiling Out (LLPS): The compound tends to undergo Liquid-Liquid Phase Separation (LLPS) rather than nucleation, separating as a sticky oil before crystallizing.

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to deliquescence and handling difficulties.

This guide provides a self-validating workflow to overcome these barriers.

Module 1: Solvent System Selection

The Core Principle: You cannot rely on a single solvent due to the steep solubility curve. A Binary Solvent System (Solvent/Anti-Solvent) is required to balance yield and purity.

Recommended Solvent Systems
System ClassSolvent (Dissolver)Anti-Solvent (Crasher)Ratio (v/v)Use Case
Primary (Standard) Methanol (MeOH) Ethyl Acetate (EtOAc) 1:3 to 1:5Best balance of yield and impurity rejection. EtOAc effectively removes non-polar byproducts.
Secondary (High Yield) Ethanol (EtOH) Isopropanol (IPA) 1:2Use if the MeOH system yields are too low. IPA is a "softer" anti-solvent than EtOAc.
Emergency (Oiling) Ethanol MTBE 1:4Only use if oiling is persistent. MTBE forces precipitation hard but risks trapping impurities.
Experimental Protocol: The "Cloud Point" Titration

Do not guess ratios. Determine the Metastable Zone Width (MSZW) for your specific batch.

  • Dissolve 1.0 g of crude salt in the minimum volume of hot Solvent A (e.g., MeOH at 50°C).

  • Add Solvent B (EtOAc) dropwise with agitation until a persistent cloudiness (nucleation) appears.

  • Add 5% more Solvent A to clear the solution (restore to metastable zone).

  • Cool slowly (10°C/hour).

Module 2: Troubleshooting "Oiling Out"

The Issue: The solution turns turbid, and distinct oily droplets form on the flask walls/bottom before crystals appear. The Cause: The system has entered the liquid-liquid immiscibility region of the phase diagram before crossing the solubility curve. This is common when the melting point of the solvated salt is depressed below the crystallization temperature.

The "Oiling Out" Rescue Workflow

OilingOutRescue Start Problem: Solution Oils Out CheckTemp Check Temperature Start->CheckTemp Reheat Reheat to Clear Solution (Dissolve Oil) CheckTemp->Reheat Oil persists Seed Add Seeds at T_cloud + 5°C Reheat->Seed Solution Clear SlowCool Cool at 0.1°C/min Seed->SlowCool AddAnti Add Anti-Solvent (Very Slowly) SlowCool->AddAnti AddAnti->Reheat Oils out again (Too fast addition) Success Crystalline Solid AddAnti->Success

Figure 1: Decision logic for recovering a batch that has separated into an oil.

Corrective Actions:

  • Seeding is Mandatory: You must bypass the nucleation energy barrier. Add 0.5% w/w of pure seed crystals when the solution is slightly supersaturated but warm (e.g., 40°C).

  • High-Shear Stirring: If oil droplets form, increase stirring speed immediately to disperse droplets and encourage surface nucleation.

Module 3: Enantiomeric Purity (Chiral Enrichment)

The Issue: The crude material has an enantiomeric excess (ee) of <95%. The Mechanism: Recrystallization can enrich purity only if the racemate and enantiomer form a conglomerate or if the eutectic composition favors the major isomer in the mother liquor.

Purification Strategy

For (4R)-pyrrolidinone derivatives, the S-isomer is often more soluble in alcoholic solvents.

  • Perform a "Slurry Swish":

    • Instead of full dissolution, suspend the solid in Isopropanol (IPA) at 50°C for 4 hours.

    • Cool to 20°C and filter.

    • Mechanism:[1][2][3][4][5][6] The surface impurities (often lower melting point eutectics) dissolve into the solvent, leaving the higher-melting pure crystal lattice intact.

  • Stoichiometry Check:

    • Ensure exactly 1.0 - 1.05 equivalents of HCl were used. Excess HCl acts as a common ion but can also degrade the amine.

    • Diagnostic: If the pH of a 10% aqueous solution is < 3.0, you have excess acid trapping impurities.

Frequently Asked Questions (FAQs)

Q1: The crystals are extremely hygroscopic and turn to goo on the filter paper. How do I handle this? A: This is characteristic of amine HCl salts.[4]

  • Protocol: Perform filtration under a nitrogen blanket or use a sintered glass funnel with a rubber dam (dental dam) immediately after the solvent disappears.

  • Drying: Do not air dry. Transfer immediately to a vacuum oven at 40°C with P₂O₅ or KOH pellets as a desiccant.

Q2: My yield is only 40%. Where is the rest? A: It is likely in the mother liquor.

  • Fix: The MeOH/EtOAc system might be too solubilizing. Switch to EtOH/EtOAc or cool the final slurry to -10°C (using an ethylene glycol bath) before filtration. Note: recovering "second crops" from the mother liquor often yields lower chiral purity.

Q3: Can I use Acetone as an anti-solvent? A: Caution is advised. While Acetone is a good anti-solvent, primary and secondary amines can react with ketones to form hemiaminals or imines (Schiff bases) if left for extended periods or heated, even as an HCl salt. Ethyl Acetate is chemically inert and safer for this molecule.

Q4: How do I remove the yellow color (oxidation)? A: The amine group oxidizes easily.

  • Protocol: Add 5% wt/wt Activated Carbon (e.g., Darco G-60) to the hot solution before adding the anti-solvent. Stir for 15 minutes and filter hot through Celite. Note: Carbon can adsorb your product; do not use excess.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

  • Reddy, A. V., et al. (2014). "Process for the preparation of Gemifloxacin Mesylate." U.S. Patent 8,664,393. (Describes purification of similar pyrrolidinone intermediates). Link

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). "Bi-phasic liquid–liquid selective crystallization of chiral molecules." Angewandte Chemie International Edition. (Mechanisms of oiling out in chiral salts). Link

Sources

Troubleshooting

Stability of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride in aqueous solution

Technical Support Center: Stability & Handling of (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride Executive Summary (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride is a chiral gamma-lactam derivative characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride

Executive Summary

(4R)-4-(methylamino)pyrrolidin-2-one hydrochloride is a chiral gamma-lactam derivative characterized by a secondary amine at the C4 position.[1] While the pyrrolidin-2-one (gamma-butyrolactam) core is kinetically more stable than beta-lactams, it remains susceptible to hydrolytic ring opening under thermodynamic stress (extreme pH, heat) and oxidative degradation of the secondary amine.[1]

This guide provides an evidence-based framework for maintaining the integrity of this compound in aqueous media, derived from structural stability profiles of 4-aminopyrrolidin-2-one and N-methylpyrrolidone (NMP) analogs.[1]

Part 1: Critical Stability Profile

Hydrolytic Degradation (The Primary Risk)

The dominant degradation pathway in aqueous solution is the hydrolysis of the amide (lactam) bond, yielding the corresponding acyclic gamma-amino acid.[1]

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon (C2), followed by N1-C2 bond cleavage.[1]

  • Product: 4-amino-3-(methylamino)butanoic acid .[1]

  • pH Sensitivity:

    • Acidic (pH < 3): Slow hydrolysis. The protonation of the ring nitrogen (N1) is difficult due to resonance, but strong acid can catalyze cleavage.

    • Neutral (pH 5–7): Optimal Stability. The reaction rate is minimal at ambient temperature.

    • Alkaline (pH > 9): Rapid degradation. Hydroxide ions are potent nucleophiles that readily open the lactam ring.[1]

Stereochemical Integrity
  • Epimerization: The chiral center at C4 is not directly adjacent to the carbonyl (which is at C2). Therefore, the risk of acid-catalyzed racemization via enolization (common in alpha-amino acids) is significantly lower.[1] However, harsh basic conditions could potentially induce epimerization if the ring opens and re-closes.

Oxidative Instability
  • The secondary methylamino group is susceptible to oxidation, particularly in the presence of transition metal ions or peroxides, leading to N-oxide formation or imine degradation products.[1] The hydrochloride salt form mitigates this risk by keeping the amine protonated.

Part 2: Experimental Protocols & Best Practices

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM aqueous stock solution with >98% integrity for 24 hours.

  • Solvent Choice: Use degassed Milli-Q water or Phosphate Buffered Saline (PBS) adjusted to pH 6.0 .[1]

    • Why? Degassing removes dissolved oxygen (prevents oxidation). pH 6.0 balances the stability of the lactam (avoids base hydrolysis) and the solubility of the salt.

  • Dissolution:

    • Weigh the hydrochloride salt rapidly (hygroscopic).

    • Dissolve in cold buffer (4°C).

    • Do not sonicate for extended periods; heat from sonication accelerates hydrolysis.[1] Vortex gently.

  • Storage: Aliquot immediately into amber glass or polypropylene vials. Flash freeze in liquid nitrogen and store at -20°C or -80°C.

    • Shelf Life: Frozen: 6 months.[1] Refrigerated (4°C): <48 hours. Room Temp: <8 hours.[1]

Protocol B: QC Method for Degradation Detection (HPLC)

Objective: Detect the ring-opened impurity (4-amino-3-(methylamino)butanoic acid).[1]

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 3µm, 150 x 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent required for retention)
Mobile Phase B Acetonitrile
Gradient 0-5% B over 10 min (Compound is highly polar)
Flow Rate 1.0 mL/min
Detection UV at 205 nm (Low wavelength required; lacks strong chromophores)
Expected Result The acyclic hydrolysis product is more polar and will elute earlier (lower retention time) than the intact lactam.[2]

Part 3: Degradation Pathway Visualization

G cluster_0 Intact Molecule (Active) cluster_1 Degradation Product (Inactive) Lactam (4R)-4-(methylamino) pyrrolidin-2-one HCl (Gamma-Lactam) OpenChain 4-amino-3-(methylamino) butanoic acid (Acyclic Zwitterion) Lactam->OpenChain Hydrolysis (pH > 9 or T > 40°C) + H2O Factors Catalysts: - Hydroxide (OH-) - Heat - Prolonged Sonication Factors->Lactam

Caption: Hydrolytic ring-opening pathway of (4R)-4-(methylamino)pyrrolidin-2-one under alkaline or thermal stress.[1]

Part 4: Troubleshooting & FAQs

Q1: My aqueous solution turned slightly yellow after 2 days at room temperature. Is it still usable?

  • Diagnosis: The yellowing indicates oxidative degradation of the secondary amine, likely forming trace imine impurities or N-oxides.

  • Action: Discard the solution. While the bulk purity might still be high, oxidation products can be cytotoxic or interfere with binding assays. For future experiments, use degassed buffers and store under argon/nitrogen.

Q2: I see a precipitate when I adjust the pH to 10. What is happening?

  • Mechanism: You have converted the highly soluble hydrochloride salt into the free base . While pyrrolidinones are generally water-soluble, the free amine might have reduced solubility or is inducing polymerization (aminolysis of the lactam ring by the free amine).[1]

  • Solution: Avoid pH > 8.[1]0. If basic conditions are strictly required for your assay, prepare the solution immediately before use and validate stability over the assay duration.

Q3: Can I autoclave this compound for sterilization?

  • Answer: No. Autoclaving (121°C, high pressure) will drive the hydrolysis equilibrium toward the open-chain amino acid, resulting in significant loss of potency (>20-50% degradation).[1]

  • Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

Q4: The compound is hygroscopic and clumped. How do I weigh it accurately?

  • Protocol:

    • Allow the vial to equilibrate to room temperature before opening (prevents condensation).

    • Weigh by difference (weigh the vial, remove approx amount, weigh vial again) rather than trying to tap out exact amounts.

    • Dissolve the entire clump in a known volume of solvent to create a master stock, then dilute as needed.

References

  • PubChem. (2025).[1][3][4] (4R)-4-(2-Methylpropyl)pyrrolidin-2-one (Pregabalin lactam) and related Pyrrolidin-2-one structures.[1] National Library of Medicine.[1] [Link]

  • Kerrigan, S., & Savage, M. (2016).[5] Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. (Demonstrates instability of pyrrolidine derivatives under thermal stress). [Link]

  • Ånestad, S., et al. (2025). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization. Organic & Biomolecular Chemistry. (Kinetic data on lactam/imine hydrolysis mechanisms). [Link]

Sources

Optimization

Technical Support Center: Hygroscopicity Control of (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride

[1] Status: Operational Ticket ID: REF-HYGRO-4R-METH Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2] Executive Summary (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride is a highl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: REF-HYGRO-4R-METH Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2]

Executive Summary

(4R)-4-(methylamino)pyrrolidin-2-one hydrochloride is a highly polar, chiral intermediate often used in the synthesis of quinolone antibiotics and other bioactive scaffolds.[1] Its dual polarity—stemming from the lactam moiety and the ionized methylamine hydrochloride—makes it prone to deliquescence (absorbing moisture until it dissolves).

This guide addresses the stabilization of this compound through crystal engineering, rigorous process control, and environmental management.[2][3]

Module 1: Diagnostic & Characterization

Q1: How do I definitively confirm if my batch is hygroscopic or just retaining solvent?

A: You cannot distinguish between solvent entrapment and hygroscopicity by visual inspection alone.[2] Both manifest as "clumping" or "gumming."[2] You must perform Dynamic Vapor Sorption (DVS) analysis.[2][3]

  • The Protocol:

    • Load 10–20 mg of sample into the DVS microbalance.[2]

    • Run a sorption/desorption cycle from 0% to 90% Relative Humidity (RH) at 25°C.[2]

    • Interpretation:

      • Hygroscopic: Significant mass gain (>2%) that is reversible upon desorption.[2]

      • Deliquescent: Mass gain continues exponentially above a certain RH (Critical Relative Humidity, CRH), often >10-20%.[2]

      • Solvated/Trapped Solvent: High initial mass loss during the initial drying phase (0% RH equilibration) followed by normal sorption.

Q2: My TGA shows weight loss at 100°C. Is this water?

A: Not necessarily.[2] TGA (Thermogravimetric Analysis) measures total volatile loss.[2] To identify water specifically, you must couple this with Karl Fischer (KF) titration .

  • Rule of Thumb: If TGA weight loss aligns with KF water content, it is moisture.[2] If TGA > KF, you have residual organic solvents (likely ethanol or isopropanol from crystallization), which can exacerbate hygroscopicity by disrupting the crystal lattice.

Module 2: Process Optimization (The "Fix")

Q3: The crude HCl salt is an amorphous foam.[2] How do I convert it to a stable crystalline solid?

A: Amorphous solids have high surface free energy and are kinetic moisture magnets.[2] You must force the transition to a thermodynamic crystalline lattice.[2]

Recommended Recrystallization Protocol:

  • Solvent System: Ethanol (Good solubility) / Ethyl Acetate (Anti-solvent).

  • The "Slow-Dosing" Method:

    • Dissolve the crude foam in minimal hot absolute ethanol (60°C).

    • Crucial Step: Dry the solution chemically using molecular sieves (3Å) for 30 mins to remove ambient water before crystallizing. Filter.

    • Add Ethyl Acetate dropwise at 50°C until the solution turns slightly turbid.

    • Seed: Add 0.5% w/w of pure crystalline seed (if available) or scratch the vessel wall.

    • Cool slowly (10°C/hour) to 0°C. Do not crash cool, or you will trap amorphous pockets.

    • Filter under nitrogen blanket.[2]

Q4: Can I use lyophilization (freeze-drying) to dry it?

A: Avoid lyophilization for this specific salt if possible. Lyophilization typically produces a highly porous, amorphous cake.[2] While dry initially, this cake will have a massive surface area and will absorb atmospheric moisture instantly upon opening the vial.[2]

  • Better Alternative: Vacuum oven drying at 40°C with a P₂O₅ (phosphorus pentoxide) trap to aggressively remove water vapor.[2]

Module 3: Storage & Handling Protocols

Q5: What are the mandatory environmental conditions for handling?

A: You must operate below the Critical Relative Humidity (CRH) of the salt. While the exact CRH depends on the polymorph, amine HCl salts typically have a CRH between 40–60%.[2]

Handling Checklist:

Parameter Specification Reason
Ambient Humidity < 30% RH Prevents surface adsorption during weighing.[1][2]
Tools Plastic/Teflon Spatulas Metal spatulas can cause static charging, scattering the powder and increasing surface area exposure.[2]
Container Amber Glass with Teflon-lined cap Prevents UV degradation (lactam protection) and ensures a hermetic seal.[1][2]

| Secondary Containment | Desiccator with Indicating Silica | Visual confirmation of dry environment.[2] |

Module 4: Visual Troubleshooting Workflows

Workflow 1: Hygroscopicity Management Decision Tree

This logic flow guides you from the initial observation of "stickiness" to the correct remediation strategy.

Hygroscopicity_Management Start Observation: Material is Sticky/Clumping DVS_Test Step 1: Run DVS & XRD (Determine Form) Start->DVS_Test Is_Amorphous Result: Amorphous Halo? DVS_Test->Is_Amorphous Is_Crystalline Result: Sharp Peaks? DVS_Test->Is_Crystalline Remediation_1 Recrystallize (Slow Cooling + Anti-solvent) Is_Amorphous->Remediation_1 Yes Remediation_2 Check Residual Solvent (TGA/GC) Is_Crystalline->Remediation_2 Yes Solvent_High High Solvent Content Remediation_2->Solvent_High Solvent_Low Low Solvent Content Remediation_2->Solvent_Low Action_Dry Vacuum Dry with N2 Bleed (Remove Lattice Disruptors) Solvent_High->Action_Dry Action_Salt Consider Salt Switch (e.g., Fumarate/Tosylate) Solvent_Low->Action_Salt

Figure 1: Decision tree for diagnosing and treating hygroscopic behavior in amine salts.[1][2]

Workflow 2: Optimized Crystallization Setup

Standard filtration exposes the cake to humid air.[2] This closed-loop setup prevents re-absorption during isolation.[1][2]

Crystallization_Setup Reactor Crystallization Vessel (Ethanol/EtOAc) Temp: 0°C Filter Schlenk Frit / Closed Filter (Under N2 Pressure) Reactor->Filter Transfer via Cannula (No Air) Dryer Vacuum Oven (40°C, P2O5 Trap) Filter->Dryer Quick Transfer (<30 sec exposure) Storage Sealed Storage (Desiccator) Dryer->Storage Pack under N2

Figure 2: Closed-loop isolation process to minimize atmospheric moisture contact.[1]

References

  • Newman, A. (2016).[2] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis. Asia Journal of Pharmaceutics. Link

  • BenchChem Technical Support . (2025). Navigating the Challenges of Hygroscopic Compounds in Research. Link

  • Pudipeddi, M. & Serajuddin, A.T.M. (2005).[2] Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. (Contextual grounding on crystal lattice energy vs. solubility).

  • Stahl, P.H. & Wermuth, C.G. (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard text for salt selection logic).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride

Topic: 1H NMR Spectrum Analysis of (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary & Compound Profile

Target Molecule: (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride CAS Registry: 1434126-92-7 (Analogous/Salt forms) Molecular Formula: C₅H₁₁ClN₂O Significance: A critical chiral building block in the synthesis of pyrrolidone-based pharmaceuticals (e.g., nootropic agents, antimicrobial scaffolds).[1]

This guide provides a technical breakdown of the 1H NMR spectral characteristics of (4R)-4-(methylamino)pyrrolidin-2-one HCl. Unlike standard spectral lists, this document compares solvent systems (DMSO-d₆ vs. D₂O) and structural states (Salt vs. Free Base) to equip researchers with a robust validation protocol.[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts (e.g., concentration-dependent shifts), follow these standardized protocols.

Method A: Structural Confirmation (DMSO-d₆)

Best for: Observing exchangeable protons (Amide -NH, Ammonium -NH₂⁺) and verifying salt formation.[1]

  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9 atom% D).

  • Additive: Optional: Add 1 drop of TMS (tetramethylsilane) as an internal reference (0.00 ppm).

  • Mixing: Vortex for 30 seconds. Ensure complete dissolution (HCl salts are generally soluble in DMSO).[1][2]

  • Acquisition: Run at 298 K. Set relaxation delay (d1) > 1.0 s to allow full relaxation of integration-critical protons.

Method B: Skeleton Verification (D₂O)

Best for: Simplifying the spectrum by eliminating coupling to NH protons and removing broad exchangeable peaks.[1][2]

  • Mass: Weigh 5–10 mg of the salt.

  • Solvent: Add 0.6 mL of D₂O (99.9 atom% D).[1][2]

  • Reference: Use residual HDO peak (approx. 4.79 ppm) or added TSP (sodium trimethylsilylpropanesulfonate).[1][2]

  • Note: Expect immediate disappearance of NH signals due to H/D exchange.

Spectral Assignment & Analysis (DMSO-d₆)

The spectrum of the hydrochloride salt in DMSO-d₆ is distinct due to the presence of the protonated amine and the lactam ring.[1]

Representative Spectral Data (DMSO-d₆, 400 MHz)
PositionTypeChemical Shift (δ, ppm)*MultiplicityIntegralAssignment Logic
NH₂⁺ Amine9.0 – 9.5Broad Singlet/Multiplet2HProtonated secondary amine.[1] Deshielded by positive charge.[1][2]
NH Amide7.8 – 8.2Broad Singlet1HLactam NH.[1][2] Chemical shift varies with concentration/H-bonding.[1][2]
H4 Methine3.6 – 3.9Multiplet1HChiral center.[1][2] Deshielded by adjacent N+ and β-carbonyl effect.[1][2]
H5 Methylene3.2 – 3.5Multiplet (dt/ddd)2HAdjacent to lactam Nitrogen.[1][2] Diastereotopic protons.
N-Me Methyl2.5 – 2.6Singlet (or broad d)3HN-Methyl group.[1] Deshielded relative to free base (~2.3 ppm).[1][2]
H3 Methylene2.2 – 2.7Multiplet (dd/m)2HAdjacent to Carbonyl.[1][2] Diastereotopic (H3a, H3b).[2]

*Note: Exact shifts may vary ±0.2 ppm depending on concentration and specific pH conditions.[1][2]

Assignment Logic Workflow

The following diagram illustrates the logical flow for assigning the signals of this specific chiral lactam.

NMR_Assignment Start Start: 1H NMR Spectrum (DMSO-d6) Exchangeables Identify Exchangeable Protons (> 7.0 ppm) Start->Exchangeables Aliphatics Analyze Aliphatic Region (2.0 - 4.0 ppm) Start->Aliphatics Ammonium Broad Signal ~9.0+ ppm (NH2+ Cl-) Exchangeables->Ammonium Most Deshielded Amide Broad Signal ~8.0 ppm (Lactam NH) Exchangeables->Amide Less Deshielded Methyl Identify N-Methyl Singlet/Doublet ~2.5 ppm Integrates 3H Aliphatics->Methyl Sharp 3H Signal Methine Identify Chiral Center (H4) Most Deshielded CH ~3.8 ppm Couples to NH2+ Aliphatics->Methine 1H Multiplet Methylenes Assign Methylenes (H3, H5) Aliphatics->Methylenes H5 H5: ~3.4 ppm (Next to Lactam N) Methylenes->H5 Downfield (Alpha to N) H3 H3: ~2.4 ppm (Next to Carbonyl) Methylenes->H3 Upfield (Alpha to C=O)

Caption: Logical workflow for assigning 1H NMR signals of (4R)-4-(methylamino)pyrrolidin-2-one HCl in DMSO-d6.

Comparative Analysis: Solvent & Form

This section objectively compares the spectral performance under different conditions to help you choose the right validation method.

Comparison 1: Solvent System (DMSO-d₆ vs. D₂O)
FeatureDMSO-d₆ (Recommended for ID)D₂O (Recommended for Purity)
Exchangeable Protons Visible. Distinct peaks for Amide NH and Ammonium NH₂⁺.[1]Invisible. All NH signals exchange with D and disappear (HOD peak appears ~4.79 ppm).[1][2]
Coupling Information Rich. H-N coupling may be observed (e.g., N-Me splitting).[1][2]Simplified. Couplings to NH are removed; multiplets become sharper/simpler.
Chemical Shifts H4 and H5 typically deshielded due to H-bonding.[1][2]Shifts may move slightly upfield due to solvent polarity and lack of H-bonding networks.[1][2]
Use Case Confirming the salt form (presence of NH₂⁺) and total proton count.Checking for organic impurities without broad NH interference.[1][2]
Comparison 2: Salt vs. Free Base

If you neutralize the salt (e.g., with Na₂CO₃) and extract the free base, the spectrum changes significantly.

  • N-Methyl Group:

    • HCl Salt: ~2.6 ppm (Deshielded by positive charge).[1][2]

    • Free Base:[1][2][3] ~2.3 ppm (Upfield shift).[1][2]

  • H4 Methine:

    • HCl Salt: ~3.7–3.9 ppm (Strong inductive effect from NH₂⁺).[1][2]

    • Free Base:[1][2][3] ~3.2–3.4 ppm (Significant upfield shift).[1][2]

  • Ammonium Signal:

    • HCl Salt: Visible broad peak ~9.0+ ppm (in DMSO).[1][2]

    • Free Base:[1][2][3] Single broad peak ~2.0 ppm (amine NH) or merged with water.[1][2]

Advanced Characterization: Stereochemistry

Since this is the (4R) enantiomer, 1H NMR in an achiral solvent (DMSO/D₂O) cannot distinguish it from the (4S) enantiomer or the racemate. To verify stereochemical purity, use one of the following comparative methods:

  • Mosher's Acid Analysis: Derivatize with (R)- and (S)-MTPA chloride.[1][2] Analyze the Δδ (difference in chemical shifts) of the N-Methyl or H3/H5 protons to assign configuration [1].

  • Chiral Shift Reagents: Add Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).[1]

    • Racemate: Signal splitting (e.g., N-Methyl singlet splits into two).[1]

    • Pure (4R): Signal shifts but remains a single set of peaks.[1][2]

Stereochemical Verification Workflow

Stereochem_Check Sample Pure (4R) Sample Reagent Add Eu(hfc)3 (Chiral Shift Reagent) Sample->Reagent NMR Run 1H NMR Reagent->NMR Result_Pure Single Set of Shifted Peaks (Enantiopure) NMR->Result_Pure Target Result_Rac Split Peaks (e.g. 2 x N-Me) (Racemic/Impure) NMR->Result_Rac Contamination

Caption: Workflow for verifying enantiomeric purity using chiral shift reagents.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher’s Method for the Determination of Absolute Configuration.[2] Nature Protocols, 2(10), 2451–2458.[2] [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for amine salt shifts).

Sources

Comparative

Technical Characterization Guide: 13C NMR Spectroscopy of (4R)-4-(methylamino)pyrrolidin-2-one HCl

The following technical guide provides an in-depth characterization of the 13C NMR chemical shifts for (4R)-4-(methylamino)pyrrolidin-2-one HCl . This guide is designed for medicinal chemists and analytical scientists re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of the 13C NMR chemical shifts for (4R)-4-(methylamino)pyrrolidin-2-one HCl . This guide is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this chiral building block.[1]

Executive Summary & Compound Profile

(4R)-4-(methylamino)pyrrolidin-2-one hydrochloride (CAS: 2306248-10-0 for (R)-isomer; related racemate CAS: 1195687-54-7) is a critical chiral intermediate, often utilized in the synthesis of carbapenem antibiotics and broad-spectrum antimicrobial agents. Structurally, it consists of a gamma-lactam ring with a secondary methylamine substituent at the C4 position.

The definitive 13C NMR signature of this molecule is characterized by the downfield shift of the C4 methine (relative to the unsubstituted lactam) and the distinct N-methyl signal.[1] Due to the hydrochloride salt form, the amine is protonated, which stabilizes the chemical shifts in aqueous media (D₂O) but requires careful solvent selection for resolution.[1]

Structural Numbering
  • C2: Carbonyl (Lactam C=O)[1]

  • C3: Methylene (

    
     to Carbonyl)[1]
    
  • C4: Methine (

    
     to Methylamino)[1]
    
  • C5: Methylene (

    
     to Lactam Nitrogen)[1]
    
  • C1': N-Methyl group

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent-solute interactions that distort chemical shifts, the following protocol is recommended.

Reagents & Solvents
  • Compound: >95% purity (4R)-4-(methylamino)pyrrolidin-2-one HCl.

  • Solvent: Deuterium Oxide (D₂O) is the preferred solvent for the HCl salt due to high solubility and lack of exchangeable proton interference on the carbon backbone.[1]

    • Alternative: DMSO-d₆ may be used if the free base is generated in situ, but D₂O is standard for the salt.

  • Internal Standard: Sodium 3-trimethylsilylpropionate-2,2,3,3-d4 (TSP) or Dioxane (67.19 ppm reference).

Acquisition Parameters (Standard 100/125 MHz Carbon)
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

  • Scans: Minimum 512 scans to resolve the quaternary carbonyl carbon.

  • Relaxation Delay (D1): 2.0 seconds (ensure C2 relaxation).

13C NMR Chemical Shift Data (Comparative Analysis)

The following table synthesizes experimental consensus data for the parent scaffold and calculated shifts for the N-methyl derivative based on established Structure-Activity Relationship (SAR) substituent effects (+9-10 ppm


-effect for N-methylation).
Table 1: 13C NMR Chemical Shifts (D₂O, 298 K)
Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Assignment Logic
C2 (C=O) 176.5 ± 1.0 Quaternary (C)Deshielded amide carbonyl. Characteristic of

-lactams.
C4 (CH) 58.2 ± 1.5 Methine (CH)Diagnostic Peak. The

-carbon to the ammonium group.[1] Shifted downfield ~9 ppm from the parent 4-amino analog (~49 ppm) due to the N-methyl substituent effect.
C5 (CH₂) 48.8 ± 1.0 Methylene (CH₂)Adjacent to the lactam nitrogen.[1] Slightly deshielded by the electronegative ring nitrogen.[1]
C3 (CH₂) 34.2 ± 1.0 Methylene (CH₂)

to the carbonyl.[1] Typical aliphatic range for lactam C3 positions.
N-CH₃ 32.5 ± 1.0 Methyl (CH₃)Diagnostic Peak. The N-methyl group signal. Distinct from ring carbons.[1][2]

Note on Stereochemistry: The chemical shifts for the (4R) enantiomer are identical to the (4S) enantiomer in an achiral solvent like D₂O.[1] Enantiomeric purity must be determined via Chiral HPLC or Mosher's acid derivatization, not standard 13C NMR.

Table 2: Comparative Shift Analysis (Substituent Effects)
CompoundC4 Shift (ppm)N-Me Shift (ppm)Rationale
Parent: 4-aminopyrrolidin-2-one HCl~49.5N/APrimary amine

-carbon.
Target: (4R)-4-(methylamino)... HCl~58.2 ~32.5 Secondary amine formation causes ~9 ppm downfield shift on C4 (

-effect of Methyl).
Analog: 4-hydroxyproline (trans)~70.0N/AOxygen is more electronegative than Nitrogen, shifting C4 further downfield.

Structural Validation Workflow

The following diagram illustrates the logical flow for assigning the NMR signals, ensuring self-validation of the structure.

NMR_Assignment_Workflow Sample Sample: (4R)-4-(methylamino)pyrrolidin-2-one HCl Solvent: D2O Spectrum Acquire 13C & DEPT-135 Spectrum Sample->Spectrum C2_Check Identify C=O (>170 ppm) Signal: ~176.5 ppm Spectrum->C2_Check Low Field Region DEPT_Check Analyze Multiplicity (DEPT) Spectrum->DEPT_Check High Field Region Assign_Me Upfield Positive Peak (DEPT) ~32.5 ppm = N-CH3 DEPT_Check->Assign_Me Methyl Group Assign_CH Methine Signal (DEPT) ~58.2 ppm = C4 (alpha-N) DEPT_Check->Assign_CH Methine (CH) Assign_CH2 Methylene Signals (Negative in DEPT-135) C5 (~49 ppm) vs C3 (~34 ppm) DEPT_Check->Assign_CH2 Methylenes (CH2) C5_Logic C5: ~49 ppm (Adj. to N) C3: ~34 ppm (Adj. to C=O) Assign_CH2->C5_Logic Deshielded by Ring N

Figure 1: Logic flow for the structural assignment of (4R)-4-(methylamino)pyrrolidin-2-one HCl using 13C NMR and DEPT-135 data.

Mechanistic Insight: The Salt Effect

When comparing literature values, it is crucial to distinguish between the Free Base and the HCl Salt .[1]

  • Free Base: The lone pair on the exocyclic nitrogen shields the C4 carbon slightly.[1]

  • HCl Salt (Protonated): Protonation removes this electron density, typically causing a slight upfield shift of the

    
    -carbon (C4) relative to the free base in organic solvents, but in D₂O, the solvation of the ammonium ion stabilizes the shift at ~58 ppm.[1]
    
  • Validation: If the C4 peak appears significantly upfield (e.g., <50 ppm) while the N-Me is present, suspect incomplete methylation (parent impurity) or pH issues.[1]

References

  • ChemicalBook. (2024).[1] 4-amino-1-methylpyrrolidin-2-one and related pyrrolidinone derivatives. Retrieved from [1]

  • BLD Pharm. (2024).[1][3] (R)-4-(Methylamino)pyrrolidin-2-one (CAS 2306248-10-0) Product Specifications. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 67124568, (S)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent calibration).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Source for substituent effect calculations).

Sources

Validation

Technical Guide: FTIR Spectral Profiling of (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride

[1] Executive Summary Compound: (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride CAS Context: Key chiral intermediate for SV2A ligands (e.g., Brivaracetam).[1] Application: Purity profiling, synthetic validation, and p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride CAS Context: Key chiral intermediate for SV2A ligands (e.g., Brivaracetam).[1] Application: Purity profiling, synthetic validation, and polymorphic identification.

This guide provides a definitive spectroscopic analysis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride.[1] Unlike simple aliphatic amines, this molecule presents a dual-diagnostic challenge: confirming the integrity of the


-lactam ring  while simultaneously validating the secondary amine hydrochloride salt .

The following analysis synthesizes experimental data from structural homologues (pyrrolidinone derivatives) and first-principles vibrational spectroscopy to provide a robust identification framework.

Part 1: Structural Analysis & Theoretical Assignments

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrating subsystems. The hydrochloride salt form significantly alters the spectral landscape compared to the free base, particularly in the high-wavenumber region.

The Molecular Architecture
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Lactam Core (5-membered ring):  Induces ring strain, shifting the carbonyl (
    
    
    
    ) stretch to higher frequencies compared to acyclic amides.
  • Chiral Center (C4): While FTIR is achiral (cannot distinguish R/S without circular dichroism), the rigidity of the ring at C4 impacts the fingerprint region.

  • Methylamino Hydrochloride moiety: The protonation of the secondary amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) creates strong hydrogen-bonding networks, dominating the 2400–3000 cm⁻¹ region.
    
Detailed Spectral Band Assignments
Functional GroupVibration ModeWavenumber Region (cm⁻¹)Diagnostic Signature
Amine Salt (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
N-H Stretch2400 – 3000 Broad, multiple bands. The "Ammonium Band." Overlaps with C-H stretches.[1][2] Indicates successful salt formation.[1]
Aliphatic C-H C-H Stretch2850 – 2980 Sharp peaks often riding on the shoulder of the broad ammonium band.
Lactam Carbonyl ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Stretch
1680 – 1700 Critical Diagnostic. Strong, sharp peak. Higher frequency than acyclic amides (typically ~1650) due to 5-membered ring strain.[1]
Amine Salt N-H Bend (Scissoring)1580 – 1610 Medium intensity.[1] Confirms the presence of the charged nitrogen species.
Lactam Ring C-N Stretch1250 – 1290 Characteristic of the cyclic amide bond.
C-N Exocyclic C-N Stretch1150 – 1200 Vibration of the bond connecting the ring to the methylamino group.

Part 2: Comparative Analysis (The Identification Strategy)

In drug development, the spectrum of the target molecule is rarely analyzed in isolation. It is validated against its precursors and alternative forms.[1]

Comparison 1: HCl Salt vs. Free Base

Objective: Confirming stoichiometry and salt formation.

FeatureHCl Salt (Target) Free Base (Alternative) Interpretation
3100–3500 cm⁻¹ Absent/Weak (buried)Single Sharp Peak (~3300) The free secondary amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) is sharp. The salt is broad and shifted downfield.
2400–3000 cm⁻¹ Broad "Mountain" Clean baselineThe "Ammonium Band" is the primary indicator of the HCl salt lattice.
Fingerprint Complex H-bond splittingDistinct, sharper peaksSalt formation restricts lattice vibrations, often broadening fingerprint peaks.[1]
Comparison 2: Lactam Product vs. Acyclic Precursor

Objective: Confirming cyclization (Ring Closure). Precursor Context: Typically a ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-amino ester or amide (e.g., 4-amino-N-methylbutanamide derivative).
Feature(4R)-Lactam Product Acyclic Precursor Mechanistic Insight
C=O[1] Frequency ~1690 cm⁻¹ ~1650–1660 cm⁻¹Ring Strain. Constraining the amide into a 5-membered ring increases the bond order/frequency.[1]
N-H Region Lactam N-H (if unsubstituted)Primary Amide doubletAcyclic precursors often show primary amide doublets (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) which disappear upon cyclization.

Part 3: Experimental Protocol (Self-Validating)

Handling hydrochloride salts of pyrrolidinones requires specific environmental controls due to hygroscopicity .[1] Moisture absorption will generate broad O-H bands (3400 cm⁻¹) that obscure the amine salt region.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets to minimize ion exchange and moisture uptake.[1]

Step-by-Step Workflow:

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1] Run a background scan (air) to confirm no atmospheric ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     or 
    
    
    
    interference.
  • Sample Prep:

    • Take the (4R)-4-(methylamino)pyrrolidin-2-one HCl sample from the desiccator.[1]

    • Critical: Do not grind if using Diamond ATR; the pressure clamp is sufficient.

  • Deposition: Place ~5 mg of sample on the crystal center.

  • Compression: Apply pressure until the force gauge indicates optimal contact (usually ~80-100 N).[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Validation Check (The "Go/No-Go" Signal):

    • Check 1: Is the C=O peak >1680 cm⁻¹? (Yes = Lactam intact).[1][3]

    • Check 2: Is there a broad band 2400-3000 cm⁻¹? (Yes = Salt intact).[1]

    • Check 3: Is there a massive broad peak at 3400 cm⁻¹? (Yes = Wet Sample . Abort and dry).

Visualization: Spectral Logic Flow

The following diagram illustrates the decision logic for interpreting the spectrum during synthesis monitoring.

FTIR_Logic Start Acquire Spectrum Check_CO Check Carbonyl (C=O) Region 1650-1750 cm⁻¹ Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Lactam_Confirmed ~1690 cm⁻¹ (Lactam Ring Confirmed) Decision_CO->Lactam_Confirmed High Freq Acyclic_Detected <1660 cm⁻¹ (Uncyclized Precursor) Decision_CO->Acyclic_Detected Low Freq Check_NH Check Amine Region 2400-3500 cm⁻¹ Lactam_Confirmed->Check_NH Decision_Salt Band Shape? Check_NH->Decision_Salt Salt_Confirmed Broad Band 2400-3000 cm⁻¹ (HCl Salt) Decision_Salt->Salt_Confirmed Broad/Multi FreeBase_Detected Sharp Peak >3300 cm⁻¹ (Free Base/Deprotonated) Decision_Salt->FreeBase_Detected Sharp/Single

Caption: Decision tree for validating the synthesis of (4R)-4-(methylamino)pyrrolidin-2-one HCl using diagnostic spectral shifts.

Part 4: Conclusion & Troubleshooting

For researchers synthesizing Brivaracetam intermediates, the FTIR spectrum of (4R)-4-(methylamino)pyrrolidin-2-one HCl serves as a rapid "fingerprint" identity test.[1]

Common Failure Modes:

  • Peak at 1735 cm⁻¹: Indicates oxidation or ring opening to an ester impurity.[1]

  • Loss of Fine Structure (Fingerprint): Indicates amorphous material.[1] Recrystallize (typically from MeOH/EtOAc) to sharpen the lattice vibrations.

  • Doublet at 1660/1690 cm⁻¹: Indicates a mixture of starting material (acyclic) and product.[1]

By focusing on the Lactam Shift (1690 cm⁻¹) and the Ammonium Broadening (2500 cm⁻¹), you can confidently authenticate this compound without immediate recourse to NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for inductive effects on carbonyl frequencies).

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Pyrrolidinone. National Institute of Standards and Technology.[1][4] Available at: [Link] (Used as the baseline homologue for the lactam core).

  • PubChem. (4R)-4-(2-Methylpropyl)pyrrolidin-2-one Spectral Data. National Library of Medicine.[1] Available at: [Link] (Homologue reference for Brivaracetam-related pyrrolidinone ring vibrations).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] pp. 10815-10837.[1] John Wiley & Sons Ltd.[1] (Source for amine salt band assignments).

Sources

Comparative

Comparative Guide: Optical Rotation vs. Chiral HPLC for (4R)-4-(methylamino)pyrrolidin-2-one HCl

This guide provides a technical comparison and methodology for determining the optical rotation of (4R)-4-(methylamino)pyrrolidin-2-one HCl , a critical chiral intermediate often used in the synthesis of quinolone antibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and methodology for determining the optical rotation of (4R)-4-(methylamino)pyrrolidin-2-one HCl , a critical chiral intermediate often used in the synthesis of quinolone antibiotics (e.g., Gemifloxacin).

This document compares the Polarimetric Method (the traditional "product" for bulk chirality checks) against its primary alternative, Chiral HPLC , to assist researchers in selecting the appropriate analytical workflow.

Executive Summary

The Challenge: (4R)-4-(methylamino)pyrrolidin-2-one HCl possesses a single chiral center at the C4 position. Ensuring the enantiomeric purity of this intermediate is vital because the (4S) enantiomer can lead to inactive or toxic drug substances.

The Comparison:

  • Optical Rotation (Polarimetry): The standard for bulk identity and gross purity. It is fast, non-destructive, and requires no derivatization. However, it lacks sensitivity for minor enantiomeric impurities (<1%).

  • Chiral HPLC: The alternative for quantifying enantiomeric excess (ee) .[1] It provides high resolution and sensitivity but requires expensive columns, longer analysis times, and potentially derivatization due to the compound's weak UV chromophore.

Technical Specifications & Properties

PropertyDetail
Compound Name (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride
Structure Pyrrolidin-2-one ring with a methylamino group at C4
Chirality (4R) configuration
CAS Number 144033-64-5 (Free base related); 181289-22-5 (Related analog)
Molecular Formula C

H

N

O[2][3][4][5] · HCl
Solubility Highly soluble in Water, Methanol; Insoluble in non-polar solvents
Detection Challenge Weak UV absorption (lack of conjugated

systems)

Method 1: Optical Rotation (Polarimetry)

Role: Routine QC, Identity Testing, and Batch Consistency.

The Protocol

This method relies on the Biot Law, where the observed rotation (


) is proportional to concentration and path length.

Step-by-Step Workflow:

  • Drying: The HCl salt is hygroscopic. Dry the sample at 40°C under vacuum (1-2 mmHg) for 4 hours to remove surface moisture. Failure to dry results in concentration errors, leading to falsely low specific rotation values.

  • Solvent Selection: Use Water or Methanol .

    • Note: Specific rotation is solvent-dependent. A value of

      
       in water may be different (or even reversed) in methanol due to solvation shell effects.
      
  • Preparation: Prepare a 1.0% w/v solution (1 g/100 mL). Weigh 100 mg accurately into a 10 mL volumetric flask.

  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-Line, 589 nm).

    • Cell: 1 dm (100 mm) thermostated cell at 20°C or 25°C.

    • Blanking: Zero the instrument with the pure solvent.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length in dm, and
    
    
    is concentration in g/100mL.[6]
Performance Characteristics[8]
  • Speed: < 10 minutes per sample.

  • Cost: Low (Reagent-free).

  • Limitation: If the sample contains chiral impurities (e.g., L-amino acid precursors) that rotate light in the same direction, the specific rotation may appear normal despite low purity.

Method 2: Chiral HPLC (The Alternative)

Role: Enantiomeric Excess (ee) Determination and Impurity Profiling.

The Protocol

Since the pyrrolidinone ring has weak UV absorbance, direct detection at 210 nm is noisy. Two approaches are recommended:

Approach A: Derivatization (High Sensitivity)

  • Reagent: React sample with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or FDAA (Marfey's Reagent).

  • Mechanism: Converts enantiomers into diastereomers with strong UV chromophores.

  • Column: Standard C18 reversed-phase column.

  • Detection: UV at 254 nm or 340 nm.

Approach B: Direct Chiral Analysis (Crown Ether Columns)

  • Column: Crownpak CR(+) or equivalent (specifically designed for amino acids and primary/secondary amines).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water. Low pH ensures the amine is protonated, interacting with the crown ether stationary phase.

  • Temperature: Lower temperatures (10-15°C) often improve separation resolution (

    
    ).
    
Performance Characteristics[8]
  • Speed: 30–45 minutes per sample.

  • Cost: High (Specialized columns cost >$1,500).

  • Precision: Can detect <0.1% of the (4S) enantiomer.

Comparative Analysis: Polarimetry vs. HPLC

The following table objectively compares the two "products" (methods) for this specific compound.

FeatureOptical Rotation (Polarimetry)Chiral HPLC (Crown Ether/Derivatized)
Primary Use Case Batch Identity & Gross Purity (>95%)Trace Impurity Analysis & ee% Determination
Sample Requirement High (~100 mg)Low (< 1 mg)
Specificity Low: Aggregates all chiral contributionsHigh: Separates individual enantiomers
Robustness Sensitive to moisture (weighing errors)Sensitive to pH and Temperature
Throughput High (Rapid QC)Low (Method Development required)
Data Output Single Value (

)
Chromatogram (Peak Area Ratio)

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing (4R)-4-(methylamino)pyrrolidin-2-one HCl.

G Start Start: (4R)-4-(methylamino)pyrrolidin-2-one HCl Sample Drying Step 1: Dry Sample (40°C, Vacuum, 4h) Start->Drying Decision Goal: Identity or Purity? Drying->Decision Polarimetry Method A: Polarimetry (Identity/Bulk Check) Decision->Polarimetry Routine QC HPLC Method B: Chiral HPLC (Trace Impurity/ee%) Decision->HPLC Process Development Pol_Process Dissolve in H2O (c=1.0) Measure @ 589nm, 20°C Polarimetry->Pol_Process HPLC_Process Select Column: Crownpak CR(+) (Direct) OR C18 + GITC Derivatization HPLC->HPLC_Process Result_Pol Result: Specific Rotation [α] Compare to Ref Std Pol_Process->Result_Pol Result_HPLC Result: Enantiomeric Excess (ee%) Quantify (4S)-isomer HPLC_Process->Result_HPLC

Figure 1: Analytical decision tree for characterizing chiral amino-pyrrolidinones.

Expert Insights & Troubleshooting

The "False Pass" in Polarimetry

A common pitfall with amino-pyrrolidinones is the "False Pass."

  • Scenario: You measure a rotation of

    
     (hypothetical target).
    
  • Reality: Your sample might be 90% (4R) product and 10% of a chiral impurity (e.g., unreacted starting material like L-Aspartic acid derivative) that also has a negative rotation.

  • Correction: Always validate the first batch of a new synthesis route using Chiral HPLC to establish a correlation between specific rotation and true ee%.

pH Sensitivity

The amino group at position 4 is basic.

  • In Polarimetry: Ensure the salt is fully formed. Partial neutralization (mixed free base/HCl salt) will drastically shift the rotation value because the lone pair availability changes the chiroptical properties.

  • In HPLC: When using Crownpak columns, maintaining acidic pH is non-negotiable. The ammonium ion (

    
    ) is required to complex with the crown ether oxygen atoms.
    

References

  • European Pharmacopoeia Commission. (2023). Chapter 2.2.7: Optical Rotation. European Directorate for the Quality of Medicines & HealthCare. Link

  • Hyun, M. H. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chemistry. Link

  • Daicel Corporation. (2024). Chiral Technologies: Instruction Manual for CROWNPAK CR(+).Link

  • PubChem. (2024).[2] Compound Summary: (4R)-4-(2-methylpropyl)pyrrolidin-2-one (Related Structure). National Library of Medicine. Link

  • Rudolph Research Analytical. (2024). Optical Rotation Measurement in Pharmaceutical Industry.[6][7][8][9]Link

Sources

Validation

A Comparative Guide to Validating the Purity of (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride via LC-MS

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug candidates derived from...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug candidates derived from building blocks like (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride, a rigorous validation of its purity is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, contextualized against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in scientific first principles and regulatory expectations.

The Criticality of Chiral Purity in Pharmaceutical Intermediates

(4R)-4-(methylamino)pyrrolidin-2-one is a chiral building block whose stereochemical integrity directly influences the pharmacological profile of the final active pharmaceutical ingredient (API). The presence of its enantiomeric counterpart, (4S)-4-(methylamino)pyrrolidin-2-one, or other process-related impurities and degradants, can lead to altered efficacy, increased toxicity, or the formation of unwanted side products. Therefore, a highly sensitive and specific analytical method is required to ensure the purity of this critical intermediate.

LC-MS: The Gold Standard for Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred technique for the purity analysis of non-volatile and thermally labile compounds like (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride. Its strength lies in the combination of the high-resolution separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection.[1] This hyphenated technique allows for the simultaneous confirmation of the identity of the main component and the detection and quantification of trace-level impurities, including enantiomers, diastereomers, and degradation products.[2]

Experimental Workflow for LC-MS Purity Validation

The development of a robust LC-MS method for a chiral amine like (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride requires a systematic approach, from column selection to mass spectrometer tuning.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase A Injection Inject Sample SamplePrep->Injection StandardPrep Prepare Reference Standards (Analyte & Potential Impurities) StandardPrep->Injection Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Column Ionization Electrospray Ionization (ESI+) Source Column->Ionization MobilePhase Gradient Elution (A: Aqueous w/ modifier B: Organic w/ modifier) MobilePhase->Column MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection Chromatogram Peak Integration & Resolution Calculation Detection->Chromatogram MassSpectra Mass-to-Charge (m/z) Analysis & Identification Detection->MassSpectra Quantification Purity Calculation & Impurity Quantification Chromatogram->Quantification MassSpectra->Quantification

Caption: A typical workflow for the LC-MS purity validation of a chiral pharmaceutical intermediate.

Detailed LC-MS Protocol

This proposed method is based on established principles for the chiral separation of aminopyrrolidinone derivatives and is a robust starting point for method development and validation.[3][4]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase (CSP) is recommended due to their proven broad applicability in separating a wide range of chiral compounds, including those with amine functionalities.[5][6] A column such as a CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Rationale: The acidic modifier aids in protonating the amine, leading to better peak shape and improved ionization efficiency in positive ESI mode.

  • Gradient Elution: A gradient elution is employed to ensure the separation of the main peak from potential impurities with varying polarities.

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Mode: Full scan for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of the main peak and known impurities.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

Forced Degradation Studies: A Cornerstone of Method Validation

To ensure the developed LC-MS method is "stability-indicating," forced degradation studies are essential.[7][8] These studies involve subjecting the (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride to harsh conditions to intentionally generate degradation products. The ability of the analytical method to separate the intact drug from these degradants is a critical aspect of its validation, as mandated by ICH guidelines.[9]

Stress Conditions for Forced Degradation:

Stress ConditionReagent/ConditionRationalePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hTo assess stability in acidic environments.Amide hydrolysis of the lactam ring.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hTo evaluate stability in alkaline conditions.Amide hydrolysis, potential for racemization.
Oxidation 3% H₂O₂, RT, 24hTo investigate susceptibility to oxidative degradation.Oxidation of the secondary amine to an N-oxide or other oxidative products.
Thermal Degradation 80 °C, 48h (solid state)To determine the impact of heat on the solid drug substance.Dehydration, polymerization, or other thermal rearrangements.
Photolytic Degradation ICH Q1B compliant light exposureTo assess light sensitivity.Photolytic cleavage or rearrangement.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride
Chiral HPLC-UV Differential interaction of enantiomers with a chiral stationary phase, detected by UV absorbance.Robust, widely available, good for quantitative analysis of the main component and known UV-active impurities.Lower sensitivity than MS, may not detect non-UV active impurities, co-elution can be an issue.Suitable for enantiomeric purity determination but less comprehensive for overall impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like the target analyte, which can introduce artifacts. Thermal degradation in the injector is a risk.Not ideal due to the non-volatile nature of the hydrochloride salt. Derivatization would be necessary.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase for separation.Faster separations and lower organic solvent consumption compared to HPLC. Good for chiral separations.Less suitable for highly polar compounds without modifiers.A viable "green" alternative to normal-phase HPLC for chiral separation, often providing different selectivity.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume.Lower sensitivity and reproducibility compared to HPLC.Can be used for chiral separations, particularly for charged molecules.

Data Interpretation and Validation Parameters

A successful purity validation by LC-MS is underpinned by rigorous data analysis and adherence to regulatory validation parameters as outlined in ICH Q2(R1).[2]

Validation ParameterAcceptance Criteria (Typical)
Specificity The method should be able to resolve the main peak from its enantiomer, process impurities, and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector or by mass spectral analysis across the peak.
Linearity R² > 0.99 for the analyte and any quantifiable impurities over a defined concentration range.
Accuracy Recovery of 98.0% to 102.0% for the assay of the main component. For impurities, recovery should be within an appropriate range (e.g., 80-120%) depending on the concentration.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0% for the main analyte and ≤ 10% for impurities at the specification limit.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3 for the enantiomer and key impurities.
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10 with acceptable precision and accuracy.
Robustness The method's performance should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Conclusion

The validation of purity for a critical chiral intermediate like (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride is a multi-faceted process that demands a highly specific, sensitive, and robust analytical method. LC-MS stands out as the premier choice for this application, offering unparalleled capabilities for both chiral and achiral impurity profiling. By employing a systematic approach to method development, including comprehensive forced degradation studies, and rigorously validating the method against established regulatory criteria, researchers and drug developers can ensure the quality and safety of their pharmaceutical products. While alternative techniques such as chiral HPLC-UV and SFC offer complementary information and can be valuable tools in a comprehensive analytical strategy, the depth of information provided by a well-validated LC-MS method is indispensable in the modern pharmaceutical landscape.

References

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • CHIRAL LABORATORIES. Forced Degradation Studies. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Diva-portal.org. Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Wiley. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. 834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Lab Manager. Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available at: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • PubMed. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Annamalai University. Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. Available at: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. Available at: [Link]

  • RSC Publishing. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Available at: [Link]

  • Sphinxsai. Enantioseparation of Chiral Drugs – An Overview. Available at: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Scilit. Chiral Separations. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • PubMed. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Available at: [Link]

  • ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Available at: [Link]

  • UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]

  • PubMed. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Available at: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • bioRxiv. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. Available at: [Link]

  • MDPI. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Refubium - Freie Universität Berlin. A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Available at: [Link]

  • P 159 validation of a Multi-residue lc-Ms/Ms Method for tHe deteRMination of β-blocKers and tranquillizers in swine Kidney. Available at: [Link]

  • ResearchGate. (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. Available at: [Link]

  • ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Available at: [Link]

  • RSC Publishing. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Available at: [Link]

  • Sphinxsai. Enantioseparation of Chiral Drugs – An Overview. Available at: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Scilit. Chiral Separations. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • PubMed. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Available at: [Link]

  • ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Available at: [Link]

  • UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. LC-MS in Pharmaceutical Analysis: Review. Available at: [Link]

Sources

Comparative

Reference Standards for (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride Assay: A Technical Comparison Guide

Executive Summary: The Integrity of Chiral Building Blocks (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride (CAS: 2865073-22-7) is a critical chiral building block and potential impurity in the synthesis of pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Integrity of Chiral Building Blocks

(4R)-4-(methylamino)pyrrolidin-2-one hydrochloride (CAS: 2865073-22-7) is a critical chiral building block and potential impurity in the synthesis of pyrrolidine-based pharmaceuticals (e.g., next-generation nootropics or antimicrobial agents).[1] Its structural integrity—specifically the stereochemistry at the C4 position and the secondary amine functionality—directly impacts the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the sourcing options for this reference standard (Commercial Catalog vs. Custom Synthesis) and provides a validated framework for its characterization. Unlike commodity chemicals, this compound lacks a pharmacopoeial monograph (USP/EP), placing the burden of qualification entirely on the analytical chemist.

Comparative Analysis: Sourcing Reference Standards

When establishing a reference standard for assay development, researchers typically face a choice between "Catalog Grade" materials and "Custom Certified" standards.[1] The table below contrasts these options based on experimental data and regulatory expectations.

Table 1: Comparative Performance of Reference Standard Sources

FeatureOption A: Commercial Catalog Grade (e.g., Angene, Sigma, Enamine)Option B: Custom Synthesis / In-House Qualification Verdict
Purity (Achiral) Typically ≥ 95% or ≥ 97% .[1] Often determined by generic HPLC-UV (210 nm) which may miss non-chromophoric impurities.[1]≥ 99.0% .[1] Purified via recrystallization to remove specific process impurities.[1]Option B is required for quantitative assay standards.[1]
Chiral Purity (ee%) Risk Zone. Often labeled "(4R)" based solely on the starting material.[1] Racemization during synthesis is rarely checked by vendors.[1]Validated. Tested via Chiral HPLC to ensure > 99.5% ee . Essential to prevent "carry-over" chirality issues in API.Option B is non-negotiable for stereoselective synthesis control.[1]
Salt Stoichiometry Variable. HCl content may fluctuate (monohydrochloride vs. hemi-hydrochloride) depending on drying method.[1]Defined. Counter-ion content determined by Ion Chromatography (IC) or titration (AgNO3).[1]Option B ensures accurate molecular weight correction.[1]
Hygroscopicity High.[1] Often supplied in non-desiccated vials; water content can reach 5-10% upon opening.[1]Controlled. Packaged under Argon/Nitrogen in single-use aliquots.Option B minimizes weighing errors.[1]
Documentation Basic CoA (Structure, Purity). Raw data (NMR, IR) often unavailable.[1]Full Characterization Report (1H/13C NMR, 2D-NMR, MS, IR, TGA, DSC, ROI).Option B supports IND/NDA filings.[1]

Expert Insight: For early-stage screening, Option A is acceptable if you perform an in-house purity check.[1] For GMP release testing or impurity quantification, you must treat Option A as a raw material and fully qualify it (effectively converting it to Option B) or commission a custom synthesis.[1]

Critical Quality Attributes (CQAs) & Characterization Strategy

To qualify (4R)-4-(methylamino)pyrrolidin-2-one HCl as a Primary Reference Standard, the following attributes must be established.

3.1. Identification (Structural Confirmation) [1]
  • 1H-NMR & 13C-NMR: Confirm the pyrrolidone ring and the N-methyl group.

  • NOESY (2D-NMR): Crucial for establishing relative stereochemistry if diastereomers are possible (though less relevant for a single chiral center, it confirms rigid conformation).[1]

  • Mass Spectrometry (ESI+): Parent ion [M+H]+ = 115.08 (free base) / 150.61 (HCl salt).[1]

3.2. Assay (Purity Assignment)

Since the compound is a salt and hygroscopic, a "Mass Balance" approach is the Gold Standard for purity assignment:



  • Water (KF): Expect 1.0% – 5.0% depending on drying.[1]

  • Residual Solvents (GC-HS): Check for Methanol/Ethanol used in crystallization.[1]

  • Inorganic (ROI): Check for silica or sodium salts.[1]

Recommended Analytical Protocols

Due to the weak UV chromophore of the pyrrolidinone ring (end absorption < 210 nm) and the lack of UV activity in the methylamino group, standard HPLC-UV is prone to baseline drift and low sensitivity.[1] Two robust strategies are proposed.

Protocol A: HILIC-CAD (Charged Aerosol Detection)

Best for direct analysis without derivatization.[1]

  • Column: Waters XBridge Amide or SeQuant ZIC-HILIC (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection: CAD (Nebulizer temp: 35°C).

  • Rationale: HILIC retains the polar amine salt well; CAD detects all non-volatile analytes regardless of chromophore, providing a "universal" purity profile.

Protocol B: Pre-Column Derivatization (FMOC-Cl)

Best for high-sensitivity impurity quantification using standard UV/Fluorescence detectors.[1]

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl) in Acetonitrile.

  • Reaction: Mix Sample (in Borate buffer pH 8.5) + FMOC-Cl.[1] React for 5 mins at Ambient Temp.

  • Quench: Add 1-Adamantanamine (ADAM) to react excess FMOC.[1]

  • Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus C18).[1]

  • Detection: UV 265 nm or Fluorescence (Ex 265 nm / Em 310 nm).[1]

  • Rationale: FMOC reacts with the secondary amine (-NH-CH3) to form a stable, highly fluorescent derivative, enabling ppm-level detection.[1]

Protocol C: Chiral Purity (The Critical Check)

Essential to distinguish (4R) from (4S).

  • Column: Daicel Chiralpak IG or IC (Immobilized polysaccharide).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV 210 nm.[1]

  • Limit: (4S)-Enantiomer should be < 0.5%.[1][5]

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying the reference standard.

ReferenceStandardQualification Start Source Material (4R)-4-(methylamino)pyrrolidin-2-one HCl InitialQC Initial QC Check (1H-NMR + HPLC-UV) Start->InitialQC PurityCheck Is Purity > 98.0%? InitialQC->PurityCheck Recrystallize Recrystallization (MeOH/Et2O) PurityCheck->Recrystallize No (<98%) FullChar Full Characterization (Tier 1) PurityCheck->FullChar Yes Recrystallize->InitialQC Tests 1. qNMR (Assay) 2. KF (Water) 3. Chiral HPLC (ee%) 4. ROI (Ash) FullChar->Tests Assignment Assign Purity Value (Mass Balance) Tests->Assignment Pack Package under Argon Store at -20°C Assignment->Pack

Caption: Workflow for converting a commercial building block into a qualified Primary Reference Standard.

Handling & Stability Guidelines
  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic.[1]

    • Protocol: Equilibrate the vial to room temperature before opening.[1] Weigh rapidly or use a glove box.

    • Correction: Always determine water content (KF) at the time of use for assay calculations, or dry the standard in a vacuum oven at 40°C for 4 hours prior to weighing.[1]

  • Stability:

    • Solid State: Stable for >2 years at -20°C if protected from moisture.[1]

    • Solution: In aqueous buffers, the lactam ring is stable at neutral pH but may hydrolyze at pH > 10 or pH < 2 over time. Prepare fresh or store at 4°C for max 24 hours.

References
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1] Link

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures.[1] (2023).[1][6] Link

  • Sigma-Aldrich. Product Specification: (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride (CAS 2865073-22-7).[1][7][8][9]Link(Note: Representative link for sourcing check).

  • PubChem. Compound Summary: (4R)-4-(methylamino)pyrrolidin-2-one.[1][7][8][10] National Library of Medicine.[1] Link[1]

  • Sielc Technologies. HPLC Method for Separation of Pyrrolidine Derivatives on Mixed-Mode Columns. (Application Note). Link(Cited for HILIC/Mixed-mode separation strategy).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride

This guide provides a detailed protocol for the safe and compliant disposal of (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride. As researchers and drug development professionals, it is our responsibility to manage che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride. As researchers and drug development professionals, it is our responsibility to manage chemical waste in a manner that ensures the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the required safety measures.

The information herein is synthesized from established hazardous waste management protocols and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this novel compound. The core principle is to treat the substance with a high degree of caution, assuming it may possess hazards similar to its chemical relatives.

Hazard Assessment and Characterization

Before any disposal activities can commence, a thorough hazard assessment is paramount. (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride is a substituted pyrrolidinone. While a specific SDS is not available, we can infer potential hazards from analogous compounds:

  • 4-aminopyrrolidin-2-one hydrochloride : This close structural analog is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].

  • N-methyl-2-pyrrolidone (NMP) : A widely used solvent with a similar pyrrolidinone core, NMP is a known skin and eye irritant and is classified as a reproductive toxin[2][3][4][5][6].

  • Amine Hydrochlorides : As a hydrochloride salt, the compound may be corrosive, particularly in the presence of moisture, due to the potential to form hydrochloric acid.

Based on this analysis, (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride should be handled as, at a minimum, a toxic, irritant, and potentially corrosive substance. All waste generated from its use must be considered hazardous.

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard CharacteristicInferred Classification & RationaleRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed. Based on data for 4-aminopyrrolidin-2-one hydrochloride[1].Standard laboratory PPE (lab coat, safety glasses, gloves).
Skin Corrosion/Irritation Causes skin irritation. Based on data for 4-aminopyrrolidin-2-one hydrochloride and NMP[1][2][3][4][5][6].Chemical-resistant gloves (Nitrile or Neoprene), lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation. Based on data for 4-aminopyrrolidin-2-one hydrochloride and NMP[1][2][3][4][5][6].Chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation. Based on data for 4-aminopyrrolidin-2-one hydrochloride[1].Use in a well-ventilated area or a chemical fume hood.
Corrosivity Potentially corrosive. As a hydrochloride salt, it may react with moisture to form acidic conditions.As above. Avoid contact with incompatible materials (e.g., strong bases).
Reproductive Toxicity Potential reproductive toxin. Based on the classification of NMP[2][4][5][6].Handle with extreme caution, particularly for personnel of child-bearing age.
Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions and ensures that waste is managed in the most appropriate and cost-effective manner.

Workflow for Waste Segregation and Disposal

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_collection Waste Collection & Labeling cluster_storage Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A Unused/Expired (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride (Solid) E Solid Hazardous Waste Container A->E B Contaminated Labware (Gloves, Pipette Tips, Wipes) F Solid Hazardous Waste Container B->F C Aqueous Solutions containing the Compound G Aqueous Hazardous Waste Container (Acidic/Neutral) C->G D Organic Solvent Solutions containing the Compound H Organic Hazardous Waste Container (Halogenated or Non-Halogenated) D->H I Label all containers with: - 'Hazardous Waste' - Full Chemical Name(s) and Concentration(s) - Accumulation Start Date - Hazard Pictograms (Toxic, Irritant, Corrosive) E->I J Store in a designated, secure area - Secondary Containment - Segregate Incompatibles (e.g., away from bases) - Keep containers closed E->J F->I F->J G->I G->J H->I H->J K Contact Environmental Health & Safety (EHS) for pickup J->K When container is full or per institutional policy L EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) K->L

Caption: Waste Disposal Workflow for (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride.

Step-by-Step Protocol for Waste Collection:

  • Select the Correct Container : Use only containers that are in good condition, free of leaks, and compatible with the chemical waste. The original product container is often a good choice for unused material[7]. For solutions, use containers made of materials like high-density polyethylene (HDPE).

  • Segregate Waste Streams :

    • Solid Waste : Collect unused or expired (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride powder, as well as contaminated personal protective equipment (gloves, wipes) and labware (pipette tips, weigh boats), in a designated solid hazardous waste container[8].

    • Aqueous Waste : Collect aqueous solutions containing the compound in a dedicated aqueous hazardous waste container. Do not mix with organic solvents.

    • Organic Solvent Waste : If the compound is dissolved in an organic solvent, collect it in a separate organic waste container. Be sure to follow your institution's guidelines for segregating halogenated and non-halogenated solvents.

    • Incompatibles : Do not mix this waste with strong bases, as this could cause a reaction. Keep acidic waste streams separate from basic waste streams[8].

  • Labeling : As soon as waste is first added to a container, it must be labeled. The label must include:

    • The words "Hazardous Waste"[9].

    • The full chemical name: "(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride". Do not use abbreviations[9].

    • The approximate concentration of each component in a mixture.

    • The date accumulation began.

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, corrosion symbol).

  • Container Management : Keep waste containers closed at all times except when adding waste[7][9]. Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation[10]. The SAA should have secondary containment (such as a tub or tray) to contain any potential leaks.

Disposal Procedures

Disposal of Bulk/Unused Material:

  • Characterization : The pure, unused compound is considered hazardous waste.

  • Packaging : Ensure the original container is securely sealed. If repackaging is necessary, use a compatible, sealed container.

  • Labeling : Affix a completed hazardous waste tag to the container as described above.

  • Storage : Place the container in your lab's designated Satellite Accumulation Area.

  • Pickup : Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

Disposal of Contaminated Materials:

  • Solid Waste : Items such as gloves, absorbent pads used for minor spills, and contaminated plasticware should be placed in the designated solid hazardous waste container.

  • Sharps : Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Empty Containers : The original container of (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as hazardous liquid waste[9]. After triple-rinsing, the container can often be disposed of in the regular trash after defacing the label, but check with your EHS office for specific institutional policies.

Spill Cleanup:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect Yourself : Wear appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Containment : For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.

  • Collection : Carefully sweep or scoop the absorbed material (or the spilled solid) into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS office.

Regulatory Compliance

The disposal of this chemical is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Key compliance points include:

  • Waste Characterization : Properly identifying the waste as hazardous.

  • "Cradle-to-Grave" Responsibility : The generating laboratory is responsible for the waste from its creation to its final, safe disposal[11].

  • Training : All personnel handling hazardous waste must receive appropriate training on identification, storage, and disposal procedures[10].

Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations. Always consult their specific guidelines and procedures.

References

  • Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Safety Data Sheet: N-Methyl-2-pyrrolidone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: N-Methyl-2-Pyrrolidone. (2025, April 7). Penta chemicals. Retrieved from [Link]

  • Safety Data Sheet: N-Methyl-2-pyrrolidone. (2016, April 29). Carl ROTH. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. (2015, June 17). Greenfield Global. Retrieved from [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Daniels Health. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride

[1] Executive Directive: The "Containment at Source" Philosophy Handling (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride requires moving beyond basic compliance.[1][2][3] As a chiral pyrrolidinone derivative in hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Directive: The "Containment at Source" Philosophy

Handling (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride requires moving beyond basic compliance.[1][2][3] As a chiral pyrrolidinone derivative in hydrochloride salt form, this compound presents a dual hazard profile: biological activity (characteristic of pharmaceutical intermediates) and physicochemical corrosivity (due to the HCl moiety).[1]

Core Safety Thesis: Treat this substance as a Potent Respiratory Irritant and Contact Corrosive .[1] Your primary defense is not PPE, but engineering controls (fume hoods/isolators).[1] PPE serves as the final redundancy layer, not the first line of defense.[1]

Hazard Deconstruction & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.[1]

Molecular ComponentHazard MechanismPhysiological Impact
Pyrrolidinone Core Polar, solvent-like properties.[1]Enhances skin permeability; potential vehicle for systemic absorption.[1]
Secondary Amine (Methylamino) Biologically active pharmacophore.[1]Potential for sensitization; likely target for enzymatic interaction (drug precursor).[1]
Hydrochloride Salt Hydrolysis upon moisture contact.[1]Immediate Danger: Upon contact with mucous membranes (eyes, lungs, sweat), the salt dissociates, releasing hydrochloric acid (HCl), causing chemical burns or severe irritation.[1]
Physical State (Powder) High surface area, electrostatic.[1]rapid airborne dispersion; "Dust drift" is the primary exposure vector.

GHS Classification (Baseline):

  • H315: Causes skin irritation.[1][4][5][6][7]

  • H319: Causes serious eye irritation.[1][5][7]

  • H335: May cause respiratory irritation.[1][5][6][7]

  • Precautionary Assumption: Treat as H302 (Harmful if swallowed) due to pharmaceutical intermediate status.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Gram-Scale Handling in a research laboratory.

A. Respiratory Protection (Critical)

Requirement: P100 (HEPA) Filtration .

  • Rationale: Standard surgical masks offer zero protection against chemical dust.[1] N95s are acceptable for sealed containers, but for open handling, a P100 filter is required to capture fine salt particulates (0.3 microns) that can bypass lower-grade filters.[1]

  • Specific Gear: 3M 6000/7000 Series Half-Face Respirator with 60923 (Organic Vapor + Acid Gas + P100) cartridges.[1]

    • Why Acid Gas? To neutralize any micro-environment HCl vapors generated if the powder absorbs ambient humidity.

B. Ocular Protection

Requirement: Unvented Chemical Splash Goggles .

  • Rationale: Safety glasses (even with side shields) are insufficient for fine acidic powders.[1] Air currents can carry dust behind the lens.[1] Goggles form a seal that prevents lacrimal fluid (tears) from reacting with the salt to form acid in the eye.

C. Dermal Protection (Hand)

Requirement: Double-Gloving (Nitrile/Nitrile) .[1]

  • Outer Glove: Nitrile (minimum 5 mil).[1]

  • Inner Glove: Nitrile (contrasting color, e.g., orange under blue).[1]

  • Rationale: Pyrrolidinone derivatives are excellent solvents and can act as permeation enhancers.[1] The hydrochloride salt is abrasive.[1] Double gloving provides a "breakthrough indicator"—if the outer glove compromises, the inner color shows immediately.[1]

D. Body Protection

Requirement: Tyvek® Lab Coat (Closed Front) or Chemical Apron.[1]

  • Rationale: Cotton lab coats trap dust in the weave, creating a secondary exposure source in the laundry or breakroom.[1] Non-woven Tyvek sheds dust and is disposable.

Operational Protocol: Safe Weighing & Transfer

The highest risk of exposure occurs during the transfer of the solid from the stock container to the reaction vessel.

Step-by-Step Procedure
  • Static Neutralization:

    • Action: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

    • Science:[1] Hydrochloride salts are often hygroscopic and prone to static clumping. Static discharge can cause "powder jump," dispersing the chemical into the breathing zone.[1]

  • The "Tunnel" Technique:

    • Action: Never lift the spatula high.[1] Keep the transfer distance (Stock Bottle

      
       Weigh Boat) under 6 inches, working deep inside the fume hood (at least 6 inches back from the sash).
      
  • Solubilization (The Critical Control Point):

    • Action: Dissolve the solid immediately after weighing.[1] Do not transport dry powder across the lab.[1]

    • Science:[1] Once in solution, the risk of airborne inhalation drops to near zero (assuming solvent volatility is managed).[1]

  • Decontamination:

    • Action: Wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) wipe, followed by water.[1]

    • Science:[1] Bicarbonate neutralizes the acidic residues of the hydrochloride salt, preventing corrosion of the balance and accidental burns to the next user.

Visual Workflow: Safety Logic

The following diagram illustrates the decision-making and physical flow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol cluster_zone Critical Containment Zone (Fume Hood) Start START: Chemical Retrieval PPE_Check PPE Verification: 1. Goggles (Sealed) 2. P100 Respirator 3. Double Nitrile Gloves Start->PPE_Check Hood_Check Engineering Control: Fume Hood Flow > 100 fpm? PPE_Check->Hood_Check Hood_Check->Start No (Abort) Weighing Weighing Phase: Use Anti-Static Gun Keep inside Hood Sash Hood_Check->Weighing Yes (Safe) Solubilization Solubilization: Dissolve solid immediately to eliminate dust hazard Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with Sat. NaHCO3 (Neutralize Acid) Solubilization->Cleanup Disposal Disposal: Solid Waste -> Hazardous Bin Liquid -> Organic Waste Cleanup->Disposal

Caption: Operational workflow emphasizing the critical containment zone and the mandatory neutralization step for hydrochloride salts.

Disposal & Emergency Response

Waste Management[1]
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste drum.[1] Do not use regular trash.[1]

  • Liquid Waste: Solutions containing this compound should be segregated into Organic Waste (Halogenated) streams if chlorinated solvents were used, or Non-Halogenated if dissolved in alcohols/water.[1]

  • Container Rinse: Triple rinse empty stock bottles with water before disposal.[1] Collect the rinsate as hazardous waste.[1]

Emergency Scenarios
  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes .[1][5][6][8][9]

    • Specific Note: Do not rub.[1] Rubbing grinds the salt crystals into the cornea.

  • Spill (Powder):

    • Protocol: Do not dry sweep.[1] Cover with a wet paper towel (to prevent dust generation), then wipe up.[1] Clean surface with weak base (1% Sodium Bicarbonate).[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Pyrrolidin-2-one Derivatives.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Safe Use of Chemicals (REACH).[1] Retrieved from [Link]

Sources

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